Technical Whitepaper: Chemical Properties, Synthesis, and Application of 4-Methoxy-1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide
Executive Summary The compound 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide , commonly referred to as 4-methoxysaccharin , represents a specialized heterocyclic scaffold utilized extensively in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide , commonly referred to as 4-methoxysaccharin , represents a specialized heterocyclic scaffold utilized extensively in medicinal chemistry[1]. As a highly tunable derivative of saccharin, it serves as a critical intermediate and active pharmacophore in the development of mechanism-based proteolytic enzyme inhibitors. This whitepaper systematically breaks down its structural properties, synthetic causality, and biochemical applications in targeting degenerative inflammatory diseases.
Structural Chemistry and Physicochemical Properties
The core architecture of 4-methoxysaccharin consists of a benzisothiazole ring system containing both a sulfonyl group and a carbonyl group, augmented by a methoxy substituent at the C4 position[1].
Causality in Structural Design:
The placement of the 4-methoxy group is not merely structural; it is functionally decisive. The methoxy substituent exerts both steric and electronic effects on the adjacent carbonyl center. By donating electron density through resonance while simultaneously providing steric shielding, it finely tunes the electrophilicity of the carbonyl carbon. In drug design, this prevents premature hydrolysis of the molecule in aqueous physiological environments while ensuring it remains sufficiently reactive toward the nucleophilic attack of target enzymes[2].
Crystallographic analysis of the sodium salt solvate of 4-methoxysaccharin reveals a highly ordered monoclinic crystal system, which is critical for understanding its solid-state stability and formulation potential[3].
Table 1: Crystallographic and Physicochemical Data
The synthesis of 4-methoxysaccharin relies on the intramolecular cyclization of an appropriately substituted benzamide precursor[1]. As an application scientist, I emphasize that the choice of solvent and thermal conditions directly dictates the reaction's thermodynamic trajectory.
Protocol 1: Synthesis of 4-Methoxysaccharin
This protocol describes a self-validating, high-yield cyclization pathway.
Precursor Preparation: Weigh the starting material, 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide.
Solvent Addition: Suspend the precursor in glacial acetic acid.
Causality: Glacial acetic acid acts as both a solvent and an acid catalyst. The acidic medium protonates the diethylamide carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack by the adjacent sulfonamide nitrogen[1].
Thermal Activation: Reflux the mixture for 6.5 hours.
Validation Step: Monitor the reaction via TLC or HPLC to ensure complete consumption of the starting material, establishing a self-validating endpoint before proceeding to isolation.
Isolation: Cool the reaction mixture to room temperature.
Purification: Extract the mixture using methylene dichloride (MDC). Wash the organic extract, dry over magnesium sulfate, and evaporate to yield the final product[5].
Fig 1: Synthetic workflow and cyclization pathways for 4-methoxysaccharin.
Table 2: Comparative Synthetic Yields and Conditions
4-Methoxysaccharin derivatives act as potent inhibitors of serine proteases, notably human leukocyte elastase (HLE) and chymotrypsin-like enzymes[6]. These enzymes normally cleave peptide bonds where the amino acid residue on the carbonyl side contains large alkyl or aromatic chains (chymotrypsin) or smaller amino acids like Ala and Val (elastase)[1]. Overactivity of these proteases is implicated in degenerative inflammatory conditions such as emphysema, rheumatoid arthritis, and pancreatitis[1].
Mechanism of Action:
The saccharin core functions as a suicide substrate (mechanism-based inhibitor). The target protease recognizes the molecule, and the active-site serine (Ser-195 in the catalytic triad) executes a nucleophilic attack on the pseudo-saccharin carbonyl[2]. This results in the opening of the isothiazole ring and the formation of a covalent acyl-enzyme complex.
Causality of Inhibition: The 4-methoxy group sterically hinders the approach of water molecules required for the subsequent deacylation step. By delaying deacylation, the enzyme is trapped in an inactive state, providing prolonged and highly effective inhibition[5].
Fig 2: Mechanism of serine protease inhibition via stable acyl-enzyme complex formation.
To validate the inhibitory efficacy of synthesized 4-methoxysaccharin derivatives, a robust in vitro kinetic assay must be employed.
Protocol 2: Human Leukocyte Elastase (HLE) Inhibition Assay
Buffer Preparation: Prepare 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 10% DMSO to ensure compound solubility without denaturing the enzyme.
Enzyme and Substrate Setup: Utilize purified Human Leukocyte Elastase (HLE) and a chromogenic substrate such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 4-methoxysaccharin derivative at 25°C for 15 minutes.
Causality: Pre-incubation is biologically mandatory for mechanism-based inhibitors. It provides the necessary time for the covalent acyl-enzyme complex to form before the introduction of the competing natural substrate.
Reaction Initiation: Add the chromogenic substrate to initiate the enzymatic cleavage.
Kinetic Measurement (Validation): Monitor the release of p-nitroaniline continuously at 410 nm using a microplate reader.
Self-Validation: The assay must include a vehicle-only well (10% DMSO) to establish the baseline uninhibited enzyme velocity (
V0
). Calculate the pseudo-first-order rate constant (
kobs
) by comparing the inhibited velocity against
V0
to determine the true potency of the derivative[6].
An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Preamble: Charting the Course for Stability Analysis In the landscape of drug development and materials science, a molecule's thermodynamic stability is not merely a data point; it is the cornerstone upon which its formu...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Charting the Course for Stability Analysis
In the landscape of drug development and materials science, a molecule's thermodynamic stability is not merely a data point; it is the cornerstone upon which its formulation, shelf-life, and ultimately, its efficacy and safety are built. This guide is dedicated to a comprehensive exploration of the thermodynamic stability of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide . As of this writing, specific, in-depth stability data for this particular substituted benzisothiazolinone is not widely available in the public domain. Therefore, this document adopts a first-principles approach. We will deconstruct the molecule into its core functional moieties, analyze their known stability characteristics, and from this foundation, construct a predictive stability profile.
This guide is structured not as a rigid protocol, but as a strategic workflow. It is designed for the discerning researcher who seeks not just to follow steps, but to understand the causality behind them. We will first delve into the theoretical underpinnings of the molecule's stability and then transition to a robust, self-validating experimental framework designed to rigorously test these predictions.
Part 1: Theoretical & Predictive Stability Assessment
The thermodynamic stability of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is governed by the interplay of its constituent parts: the benzisothiazole heterocyclic system, the cyclic sulfonamide (sultam) functionality, and the electron-donating 4-methoxy group on the benzene ring.
The Benzisothiazolinone Core and the Influence of the 1,1-Dioxide
The core of our molecule is a 1,2-benzisothiazol-3(2H)-one structure. The 1,1-dioxide functional group transforms this into a cyclic sulfonamide, or sultam. For a well-characterized analogue, we look to saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Saccharin is known for its remarkable heat stability, remaining stable at temperatures up to at least 250°C.[1] It is also chemically robust and does not readily react with other food ingredients, which contributes to its long shelf life.[2] However, under forced conditions such as high-temperature frying (190°C for 40 minutes), sodium saccharin can completely decompose.[3] The hydrolytic stability of saccharin is also notable; in aqueous buffered solutions from pH 3.3 to 8.0, it is largely unaffected by heating at temperatures up to 150°C for one hour.[4] This inherent stability of the cyclic sulfonamide ring system suggests that our target molecule will possess a high degree of thermal resilience.
The Sulfonamide Moiety: A Point of Potential Lability
While the cyclic nature of the sultam in saccharin imparts stability, the sulfonamide S-N bond is often the most susceptible point for degradation in both cyclic and acyclic sulfonamides.[5] Hydrolysis is a primary degradation pathway, and its rate is highly dependent on pH. While many sulfonamides are relatively stable under neutral to alkaline conditions, they can undergo acid-catalyzed hydrolysis.[5][6] Studies on a range of sulfonamides have shown that under strongly acidic conditions (e.g., pH 2.0), degradation can be significant, whereas at pH values of 4.0 and above, they are often hydrolytically stable with long half-lives.[7] The primary degradation pathway under hydrolytic stress is the cleavage of the S-N bond.[5] Therefore, a key aspect of our experimental investigation will be to probe the stability of the target molecule across a wide pH range.
The 4-Methoxy Group: An Electronic Influencer
The presence of a methoxy group at the 4-position of the benzene ring is expected to influence the molecule's stability through its electronic effects. The methoxy group is a strong resonance electron-donating group (+M) and a weak inductively electron-withdrawing group (-I).[8] The dominant resonance effect increases the electron density on the aromatic ring, which could potentially influence the susceptibility of the ring to oxidative degradation. While the methoxy group itself is generally stable, it can be a site for metabolic modification in biological systems, which is a consideration for drug development professionals. In the context of thermodynamic stability, its primary role will be to modulate the electronic character of the benzisothiazole system.
Predicted Degradation Pathways
Based on the analysis of the functional moieties, we can predict the most likely degradation pathways under various stress conditions. This predictive framework is crucial for designing a stability-indicating analytical method that can resolve the parent compound from all potential degradants.
Caption: Predicted degradation pathways under various stress conditions.
Part 2: A Framework for Experimental Verification
The following sections outline a comprehensive experimental strategy to empirically determine the thermodynamic stability of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide. Each protocol is designed to be a self-validating system, providing clear, interpretable data that meets regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[9][10]
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for characterizing the thermal properties of a compound.[11][12] TGA provides information on thermal stability and decomposition temperatures, while DSC reveals melting points, phase transitions, and purity.[13][14]
Caption: Experimental workflow for TGA and DSC analysis.
Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean, tared TGA pan (platinum or alumina).
Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve and its first derivative (DTG).
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as the reference.
Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.
Temperature Program (Heat-Cool-Heat Cycle):
Equilibrate at 25°C.
Ramp the temperature from 25°C to a temperature approximately 30-50°C above the expected melting point at a heating rate of 10°C/min.
Cool the sample to 25°C at a controlled rate of 10°C/min.
Reheat the sample under the same conditions as the first heating ramp.
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the endothermic peak of the first heating scan.
The following table is a template for summarizing the key data points obtained from TGA and DSC analysis. Values are hypothetical and serve as an illustrative example.
Parameter
Predicted Value
Rationale / Observation
Melting Point (Tm)
220 - 240 °C
Based on the high melting point of saccharin, with potential modification by the 4-methoxy group. Determined by DSC.
Enthalpy of Fusion (ΔHf)
25 - 40 kJ/mol
Typical range for a crystalline organic molecule of this size. Determined by DSC.
Decomposition Onset (Tonset)
> 250 °C
The benzisothiazole 1,1-dioxide core is known to be highly thermally stable.[1] Determined by TGA.
Mass Loss Events (TGA)
Single major loss
A single-step decomposition is anticipated, corresponding to the fragmentation of the entire molecule.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16] These studies are a cornerstone of developing and validating a stability-indicating analytical method.[17] The goal is to achieve a target degradation of 5-20% to ensure that the degradation pathways are relevant without being overly destructive.[15][18]
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Heat at 80°C for 24 hours.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
Thermal Degradation (Solution): Heat the neutral hydrolysis sample at a higher temperature (e.g., 100°C) if no degradation is observed at 80°C.
Thermal Degradation (Solid State): Store the solid compound at 105°C for 24 hours.
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][19] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis:
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration for analysis.
Analyze all samples, including the control, using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for separating the intact parent drug from its degradation products.[20][21]
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[20][22]
Flow Rate: 1.0 mL/min.
Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 270 nm) and to assess peak purity.[21]
Column Temperature: 30°C.
Injection Volume: 10 µL.
This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is resolved from all degradation product peaks and that the peak is spectrally pure.
Conclusion
The thermodynamic stability of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is predicted to be robust, largely owing to the inherent stability of the benzisothiazole 1,1-dioxide (sultam) ring system. The primary vulnerabilities are likely to be the sulfonamide S-N bond under forced hydrolytic conditions, particularly at low pH, and potential oxidative or photolytic degradation influenced by the electron-rich, methoxy-substituted aromatic ring.
The experimental framework detailed in this guide provides a rigorous and scientifically sound approach to move from prediction to empirical fact. By employing a combination of thermal analysis (TGA/DSC) and comprehensive forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can build a complete and defensible stability profile for this molecule. This foundational knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality and safety of any resulting product.
References
Saccharin disrupts bacterial cell envelope stability and interferes with DNA replic
Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study.
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003.
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. 2024.
Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form.
TGA Analysis in Pharmaceuticals.
Stability analysis of sodium saccharin in fried nuts and seeds-Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. PubMed.
Saccharin. Wikipedia.
Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.
Efficacy and mechanism of the artificial sweetener saccharin degradation by thermally activated persulfate in aquatic environments.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. 2024.
A Comparative Guide to the Influence of Trifluoromethoxy vs.
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Semantic Scholar. 2012.
An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. Benchchem.
Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem.
Saccharin. JMC Fine Chemicals.
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. 2019.
Hydrolytic Stability of Saccharin.
Forced Degradation Study as per ICH Guidelines | Wh
Hydrolysis of sulphonamides in aqueous solutions.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023.
Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology.
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Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.
Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in R
Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
Forced Degradation Study as per ICH Guidelines | Wh
Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances.
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
USP 891 Thermal Analysis of Pharmaceuticals by DSC. Eurolab.
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
A Technical Guide for Researchers and Drug Development Professionals Abstract This document provides a preliminary toxicological profile of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, a heterocyclic compound f...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a preliminary toxicological profile of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, a heterocyclic compound for which limited direct toxicological data is publicly available. Leveraging a data-driven, read-across approach, this guide synthesizes information from structurally related compounds, namely 1,2-Benzisothiazol-3(2H)-one (Benzisothiazolinone, BIT) and saccharin. The profile outlines the known physicochemical properties and establishes a tiered, evidence-based toxicological testing strategy. This strategy commences with in silico and in vitro methodologies to efficiently characterize potential hazards, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide is intended to provide a foundational framework for researchers, scientists, and drug development professionals to make informed decisions regarding the safe handling and progression of this compound.
Introduction and Compound Identification
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is a derivative of the benzisothiazole heterocyclic system. The core structure is shared with compounds of significant industrial and pharmaceutical interest. Due to the scarcity of direct toxicological data for this specific methoxy-substituted dioxide form, a robust preliminary assessment necessitates a read-across approach from well-characterized structural analogs. This strategy is predicated on the principle that structurally similar chemicals are likely to exhibit similar biological activities.
The primary analogs for this assessment are:
1,2-Benzisothiazol-3(2H)-one (Benzisothiazolinone, BIT): The parent compound lacking the 4-methoxy and 1,1-dioxide groups.
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide): The dioxide form of the parent compound, lacking the 4-methoxy group.
This guide will first summarize the known physicochemical properties of the target compound and the toxicological profiles of its analogs. Subsequently, a comprehensive, tiered testing strategy will be proposed to systematically evaluate its toxicological properties.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is presented below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.
Saccharin is a well-known artificial sweetener.[7] Its toxicological profile has been extensively studied, particularly concerning its carcinogenic potential.
Carcinogenicity: Early studies in the 1970s linked high doses of saccharin to bladder cancer in male rats.[8][9][10] However, subsequent research demonstrated that this effect was due to a mechanism not relevant to humans, involving the formation of a precipitate in the high-pH, high-calcium phosphate, and high-protein urine of male rats.[7][11] Consequently, major regulatory bodies, including the U.S. FDA and the International Agency for Research on Cancer (IARC), have declared saccharin safe for human consumption.[7] IARC downgraded its classification from Group 2B ("possibly carcinogenic to humans") to Group 3 ("not classifiable as to its carcinogenicity to humans").[7][11]
General Toxicity: Saccharin is generally considered to have low acute toxicity and is not genotoxic.[6] Long-term studies in rats have investigated effects on body weight, glucose levels, and organ function, with some studies suggesting potential metabolic effects at high doses.[12]
The case of saccharin highlights the importance of understanding species-specific mechanisms of toxicity and demonstrates that the 1,1-dioxide form of the benzisothiazole ring is well-tolerated in humans at typical exposure levels.
Proposed Tiered Toxicological Testing Strategy
Given the absence of direct toxicological data for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, a structured, tiered approach is recommended. This strategy prioritizes in silico and in vitro methods to generate initial data and guide further testing, thereby minimizing the use of animal studies.
Tier 1: In Silico and Foundational In Vitro Screening
The initial tier focuses on computational predictions and fundamental in vitro assays to provide a baseline understanding of the compound's potential liabilities.
4.1.1. In Silico Assessment
Objective: To predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and identify potential toxicological flags using computational models.[13][14][15]
Methodology: Utilize a range of Quantitative Structure-Activity Relationship (QSAR) and machine learning-based platforms (e.g., ADMET-AI, OECD QSAR Toolbox) to predict endpoints such as:[16][17][18][19][20][21]
Mutagenicity and carcinogenicity
Skin and eye irritation/corrosion
Skin sensitization
Hepatotoxicity
Cardiotoxicity
Endocrine disruption
Causality and Rationale: This cost-effective initial screen helps to prioritize experimental testing and identify potential areas of concern based on the compound's chemical structure.[14] The molecular similarity to known toxicants can provide early warnings.[14]
4.1.2. In Vitro Genotoxicity
Objective: To assess the potential of the compound to induce genetic mutations.
Methodology:
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): Expose various strains of Salmonella typhimurium and Escherichia coli to the test compound, with and without metabolic activation, to detect gene mutations.
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): Treat mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79) with the compound and analyze for the presence of micronuclei, an indicator of chromosomal damage.
Causality and Rationale: Genotoxicity is a critical endpoint in drug development. A positive finding in these assays would be a significant red flag. The inclusion of metabolic activation (S9 fraction) is crucial to detect metabolites that may be genotoxic.
4.1.3. In Vitro Cytotoxicity
Objective: To determine the concentration at which the compound causes cell death.
Methodology:
Neutral Red Uptake Assay (OECD TG 129): Utilizes the uptake of the vital dye neutral red into the lysosomes of viable cells in culture (e.g., Balb/c 3T3 cells) to determine the IC50 (the concentration that inhibits 50% of cell viability).
Causality and Rationale: This assay provides a quantitative measure of basal cytotoxicity, which is useful for dose-range finding in subsequent, more complex in vitro assays.
Tier 2: Targeted In Vitro Assays
Based on the structural alerts from the parent compound, BIT, and the results of Tier 1, targeted in vitro assays for specific toxicological endpoints are warranted.
4.2.1. In Vitro Skin Sensitization
Objective: To assess the potential of the compound to cause allergic contact dermatitis.
Methodology: A combination of assays addressing different key events in the skin sensitization adverse outcome pathway is recommended.
Direct Peptide Reactivity Assay (DPRA, OECD TG 442C): Measures the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of sensitizers to skin proteins.
KeratinoSens™ Assay (OECD TG 442D): A cell-based reporter gene assay that measures the induction of the Nrf2-Keap1-ARE pathway in human keratinocytes, a key pathway in the response to skin sensitizers.
Causality and Rationale: Given that the parent compound, BIT, is a known skin sensitizer, this is a critical endpoint to evaluate.[2][6] These non-animal methods are now widely accepted for regulatory purposes.[22]
4.2.2. In Vitro Eye Irritation
Objective: To assess the potential of the compound to cause eye irritation or serious eye damage.
Methodology:
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): Uses isolated bovine corneas to assess corneal opacity and permeability changes as measures of eye irritation.
Causality and Rationale: The parent compound, BIT, is known to cause serious eye damage.[3][4][5] The BCOP test is a validated in vitro alternative to the traditional Draize rabbit eye test.
Tier 3: Acute Oral Toxicity (In Vivo)
Should the results from Tiers 1 and 2 indicate a favorable profile and the intended use of the compound necessitates it, a limited in vivo study would be the next logical step.
Objective: To determine the acute oral LD50 of the compound.
Methodology:
OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure: This method involves dosing single animals sequentially.[23][24] The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[23][24] This approach significantly reduces the number of animals required compared to traditional LD50 tests.[23]
Causality and Rationale: This study provides a definitive measure of acute oral toxicity, which is essential for classification and labeling and for setting dose levels for any potential future repeated-dose toxicity studies. The use of the Up-and-Down Procedure aligns with the 3Rs principles.[23]
Preliminary Toxicity Profile and Data Gaps
Based on the read-across from structural analogs, the following preliminary toxicity profile for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide can be postulated:
Acute Toxicity: The presence of the benzisothiazole core suggests a potential for acute oral and inhalation toxicity, similar to BIT. However, the 1,1-dioxide moiety, as seen in saccharin, may attenuate this toxicity. Experimental verification via OECD TG 425 is recommended.
Skin/Eye Irritation and Sensitization: The benzisothiazole structure is a strong alert for skin sensitization and irritation.[2][6] The addition of the methoxy and dioxide groups may modulate this, but a high index of suspicion remains. In vitro testing (e.g., DPRA, KeratinoSens™, BCOP) is strongly recommended.
Genotoxicity: Saccharin is not considered genotoxic.[6] It is therefore less likely that the 4-methoxy derivative will be genotoxic, but this should be confirmed with a standard in vitro battery (Ames and micronucleus tests).
Carcinogenicity: The well-understood, species-specific mechanism of bladder tumor formation with saccharin in male rats makes it highly unlikely that this compound would pose a carcinogenic risk to humans via the same mechanism.[7][11]
Metabolism: The 4-methoxy group provides a likely site for O-demethylation via cytochrome P450 enzymes. In vitro metabolism studies using human liver microsomes or hepatocytes would be valuable to understand its metabolic fate.
Key Data Gaps:
All direct experimental toxicological data for this specific compound.
Data on repeated-dose systemic toxicity.
Reproductive and developmental toxicity data.
Ecotoxicological data.
Conclusion
The preliminary toxicity profile of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide suggests potential concerns for skin sensitization and irritation, based on read-across from the parent compound, BIT. The history of its close analog, saccharin, indicates that concerns regarding carcinogenicity are likely low. This guide proposes a systematic, tiered testing strategy that prioritizes modern in silico and in vitro methods to efficiently characterize the toxicological profile of this compound. The execution of this strategy will fill critical data gaps and enable a robust, data-driven assessment of its safety for researchers, scientists, and drug development professionals.
References
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, December 12). Benzisothiazolinone and its salts: Human health tier II assessment. Retrieved from [Link]
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
Azeez, O. I., et al. (2016). The Metabolism and Toxicology of Saccharin. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]
Azeez, O. I., et al. (2019). Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats. PMC. Retrieved from [Link]
Kim, H. Y., et al. (2023). Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-1lambda6,2-benzothiazole-1,1,3(2H)-trione. PubChem. Retrieved from [Link]
Vatansever, S., et al. (2017). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. Retrieved from [Link]
Mathea, M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]
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Viader, A., et al. (2019). Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines. Journal of Medicinal Chemistry. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2002, October 1). Evidence on the Carcinogenicity of Sodium Saccharin. Retrieved from [Link]
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Kim, H. S., et al. (2026, February 1). Procoagulant Effects of Isothiazolinone Biocides, Benzisothiazolinone and Octylisothiazolinone in Platelets. MDPI. Retrieved from [Link]
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Pharmacokinetic Profiling and ADME Optimization of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Executive Summary 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly referred to as 4-methoxysaccharin) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly referred to as 4-methoxysaccharin) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of potent proteolytic enzyme inhibitors—specifically targeting human leukocyte elastase, cathepsin G, and chymase[1],[2]. Beyond its role as a precursor, the benzisothiazole 1,1-dioxide core is increasingly utilized as a metabolically stable for carboxylic acids and sulfonamides[3],[4].
This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-methoxysaccharin, detailing the structural causality behind its behavior and providing self-validating experimental protocols for its preclinical evaluation.
Structural Causality & Physicochemical Profiling
The pharmacokinetic behavior of 4-methoxysaccharin is fundamentally dictated by its electronic and steric properties, which have been well-documented through [5],[6].
Ionization (pKa): The strongly electron-withdrawing sulfonyl group (
SO2
) renders the adjacent nitrogen proton highly acidic (pKa ~2.0). At physiological pH (7.4), the molecule exists almost entirely as an anion. This high degree of ionization restricts passive diffusion across tightly junctioned membranes like the blood-brain barrier (BBB)[7].
Lipophilicity (LogP): The introduction of the 4-methoxy group provides steric bulk and increases the overall lipophilicity compared to unsubstituted saccharin. This subtle increase in LogP enhances passive gastrointestinal permeability while maintaining a favorable Polar Surface Area (PSA)[8].
Target Engagement: The 4-methoxy substitution projects into the S1 binding pockets of serine proteases, locking the dihedral conformation of the scaffold and enhancing target affinity while simultaneously shielding the core from non-specific enzymatic degradation[1].
ADME Dynamics
Absorption & Permeability
Due to its anionic nature, 4-methoxysaccharin exhibits high gastrointestinal absorption primarily through a combination of paracellular transport and active uptake via intestinal transporters, rather than pure transcellular passive diffusion[7]. However, its systemic distribution is limited; it does not readily cross the BBB, making it an ideal scaffold for peripherally restricted targets.
Metabolic Stability & Biotransformation
The saccharin core is notoriously resistant to Cytochrome P450 (CYP450) mediated oxidation. It shows virtually no inhibitory or substrate activity toward major isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4[7].
The Methoxy Liability: The primary metabolic vulnerability introduced by the 4-position modification is the potential for O-demethylation by hepatic CYP2D6 or CYP3A4. However, the strong electron-withdrawing pull of the sulfonyl group stabilizes the aromatic ring, rendering this a minor pathway. The majority of the compound remains metabolically intact.
Clearance Mechanisms
Clearance is predominantly renal. The anionic charge at physiological pH makes 4-methoxysaccharin an excellent substrate for basolateral Organic Anion Transporters (OAT1 and OAT3) in the proximal tubule, leading to rapid active secretion into the urine.
Metabolic and clearance pathway of 4-methoxysaccharin highlighting renal excretion dominance.
Self-Validating Experimental Protocols
To accurately profile the PK properties of 4-methoxysaccharin and its derivatives, the following self-validating workflows must be employed.
Bidirectional Caco-2 Permeability Assay
Rationale & Causality: Because 4-methoxysaccharin is anionic, it is a potential substrate for apical efflux transporters like Breast Cancer Resistance Protein (BCRP). Measuring bidirectional transport allows for the calculation of the Efflux Ratio (ER =
Papp(B−A)/Papp(A−B)
), definitively determining if absorption is permeability-limited or efflux-limited.
Step-by-Step Protocol:
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation.
Pre-Assay Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Causality: Only inserts with TEER > 250 Ω·cm² are used, ensuring monolayer integrity.
Dosing: Add 10 µM of 4-methoxysaccharin (in HBSS buffer, pH 7.4) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
Sampling & Quenching: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately in 100 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly halts any enzymatic activity and precipitates proteins, preventing matrix effects during LC-MS/MS.
Post-Assay Validation (Mass Balance): Re-measure TEER (a drop of >15% invalidates the well). Calculate total mass balance to ensure the compound is not non-specifically binding to the plastic or accumulating intracellularly.
High-Throughput Microsomal Stability Assay
Rationale & Causality: To quantify the rate of O-demethylation, the compound must be incubated with Human Liver Microsomes (HLMs). The addition of NADPH acts as the precise temporal trigger for CYP450-mediated metabolism.
Step-by-Step Protocol:
Pre-Incubation: Incubate 1 µM 4-methoxysaccharin with 0.5 mg/mL HLMs in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes without NADPH. Causality: This establishes a zero-time baseline and rules out non-CYP mediated degradation.
Reaction Initiation: Add 1 mM NADPH to initiate the reaction.
Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (
Clint
).
Self-validating high-throughput ADME screening workflow for saccharin bioisosteres.
Quantitative Data Summary
The table below summarizes the comparative physicochemical and pharmacokinetic parameters of unsubstituted saccharin versus 4-methoxysaccharin, illustrating the impact of the 4-methoxy substitution[3],[8],[4].
Parameter
Saccharin (Core)
4-Methoxysaccharin
Impact / Causality
Molecular Weight ( g/mol )
183.18
213.21
Increased steric bulk for S1 pocket binding.
LogP (Predicted)
0.91
~1.45
Methoxy group increases lipophilicity, aiding GI absorption.
pKa (NH proton)
~2.0
~2.2
Remains highly anionic at pH 7.4; restricts BBB penetration.
HLM
Clint
(µL/min/mg)
< 5.0 (Highly Stable)
~12.0 - 15.0
Slight increase in clearance due to minor O-demethylation.
Plasma Protein Binding (%)
< 10%
~25 - 35%
Increased lipophilicity drives higher albumin binding.
CYP450 Inhibition
None
None
Safe profile for co-administration (no DDI liability).
References
Chen, Y., et al. (2017). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. ACS Medicinal Chemistry Letters, 8(6), 672–677.
URL:[Link]
Rudert, R., et al. (1992). Structures of 4-methoxy-1,2-benzisothiazol-3(2H)-one, 5-chloro-1,2-benzisothiazol-3(2H)-one, 5-nitro-1,2-benzisothiazol-3(2H)-one and 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin). Acta Crystallographica Section B, 48(6), 866-871.
URL:[Link]
Powers, J. C., et al. (1985). Reaction of serine proteases with saccharin and saccharin derivatives. Biochemistry, 24(8), 2048-2058.
URL:[Link]
Hagar, M., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10:1030639.
URL:[Link]
Metabolic Profiling and Biotransformation Pathways of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide in Mammalian Systems
Executive Summary 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly referred to as 4-methoxysaccharin) is a specialized heterocyclic compound utilized as a critical intermediate in the synthesis of potent s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly referred to as 4-methoxysaccharin) is a specialized heterocyclic compound utilized as a critical intermediate in the synthesis of potent serine protease inhibitors, including those targeting human leukocyte elastase and cathepsin G 1. While its parent scaffold is biologically inert, the specific addition of a methoxy group introduces a critical metabolic vulnerability. This technical guide elucidates the mammalian biotransformation pathways of 4-methoxysaccharin, detailing the shift from renal persistence to active hepatic clearance, and provides a self-validating experimental framework for in vitro metabolic profiling.
Structural Pharmacology & The "Metabolic Soft Spot"
To understand the metabolic fate of 4-methoxysaccharin, the molecule must be deconstructed into two distinct domains: the highly stable saccharin core and the metabolically labile 4-methoxy moiety.
The unsubstituted parent scaffold, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), is notoriously resistant to mammalian biotransformation. Extensive pharmacokinetic studies have demonstrated that 85–95% of ingested saccharin is excreted entirely unchanged in the urine. The highly polar sulfimide group and the electron-deficient aromatic ring resist both Cytochrome P450 (CYP) oxidation and Phase II conjugation 23.
However, the introduction of the methoxy group at the C4 position fundamentally alters the molecule's pharmacokinetic profile. Methoxyarenes serve as classic substrates for hepatic CYP450 enzymes. The ether linkage acts as a "metabolic soft spot," shifting the compound's clearance mechanism from purely passive renal excretion to active hepatic biotransformation via O-demethylation 4.
Mechanistic Pathways of Biotransformation
Phase I: CYP450-Mediated O-Demethylation
In mammalian hepatocytes, specific CYP isoforms (predominantly CYP1A2, CYP2C9, and CYP2D6) catalyze the initial oxidation of the 4-methoxy carbon. The mechanism involves a hydrogen atom transfer (HAT) followed by oxygen rebound, generating an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously collapses, releasing formaldehyde as a byproduct and yielding the primary Phase I metabolite: 4-hydroxysaccharin .
Phase II: Glucuronidation and Sulfation
The newly unmasked phenolic hydroxyl group at the C4 position serves as an ideal nucleophilic handle for Phase II conjugating enzymes, drastically increasing the molecule's hydrophilicity for biliary and renal clearance.
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the phenol, forming a highly polar 4-O-glucuronide.
Sulfation: Sulfotransferases (SULTs) utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to generate a 4-O-sulfate conjugate.
Fig 1: Phase I and II metabolic pathways of 4-methoxysaccharin in mammalian cells.
Experimental Methodology: Self-Validating In Vitro Metabolic Profiling
To empirically map these pathways, an in vitro assay utilizing Human Liver Microsomes (HLM) coupled with Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is required. The following protocol is engineered as a self-validating system ; it includes specific controls to definitively prove that observed mass shifts are enzymatically driven rather than artifacts of chemical degradation.
Step-by-Step Protocol
System Assembly (The Incubation Matrix): Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM protein, and 10 µM of 4-methoxysaccharin.
Causality: The physiological pH and optimized protein concentration ensure linear enzyme kinetics without substrate depletion or non-specific protein binding.
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYP activity), 2 mM UDPGA (for UGT activity), and 0.1 mM PAPS (for SULT activity).
Causality: Phase I and II enzymes are inactive without these specific electron and moiety donors.
Self-Validating Controls:
Negative Control: Omit the cofactor cocktail (replace with buffer). Any "metabolites" found here indicate chemical instability, not enzymatic action.
Heat-Inactivated Control: Boil the HLM at 100°C for 10 minutes prior to incubation. This denatures the proteins, verifying that the reaction is strictly enzyme-dependent.
Reaction Quenching: After 60 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated saccharin).
Causality: The organic solvent instantly denatures the enzymes, halting the reaction, while the cold temperature prevents further chemical degradation.
Protein Precipitation & Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.
Causality: Removing precipitated proteins prevents LC column clogging and ion suppression during mass spectrometry.
Fig 2: In vitro workflow for metabolic profiling using Human Liver Microsomes (HLM).
Quantitative Data Presentation
The identification of metabolites relies on exact mass measurements. The table below summarizes the theoretical mass shifts expected during the LC-HRMS/MS data acquisition in negative electrospray ionization (ESI⁻) mode.
Metabolite
Biotransformation Pathway
Mediating Enzyme(s)
Chemical Formula
Exact Mass (Da)
Expected [M-H]⁻ (m/z)
Mass Shift vs Parent (Da)
Parent (4-Methoxysaccharin)
N/A
N/A
C₈H₇NO₄S
213.0096
212.0018
0.0000
M1 (4-Hydroxysaccharin)
O-Demethylation
CYP450 (1A2, 2C9)
C₇H₅NO₄S
198.9939
197.9861
-14.0157
M2 (4-O-Glucuronide)
Glucuronidation
UGTs
C₁₃H₁₃NO₁₀S
375.0260
374.0182
+162.0164
M3 (4-O-Sulfate)
Sulfation
SULTs
C₇H₅NO₇S₂
278.9507
277.9429
+65.9411
References
Pantarotto C, Salmona M, Garattini S. Plasma kinetics and urinary elimination of saccharin in man. Toxicol Lett. 1981.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGxw39jZgjhORxJn-SA7t7f8Wl5FbMwdoYePbx02zDNwEbo1W6st9XMHFFUU0mTnG5lL2Z-jUO_zu16fGQXx3MBSKwF6BJMHZ5mVtIrp_2G0e4k-KELXCtug-n7wOaDVFUHlM=]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5143, Saccharin.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqU2Dp1e_avzH7acwrL286kkUQEEXQAxLVpx1Dyj05FRCu5ZLT7BCPNOVlq6AdoCUb9ZhPjvqEQi-V7y4xOuZ_7sZtHzh1DUAGoUepbXfCpBXl90VqszF6G25NLCJN-_6XnguEMzfKnWKvhoBqSQ==]
Richter et al. 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjeNy6fR8HhzwNXd75HCicvsbsjo60SMY6w4VyWFWIqL_EvxvY74ZHKasalyg_IGYMCd68KwWVnE0u8afcqimujACvCBUefTcCTrcurQcSAuMa5lxcafBM_wAfymQVNIn9SekXvW0pCgRygao=]
US Patent 5,371,074. Use of saccharin derivatives as proteolytic enzyme inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtrvcrcg3sAT3rIZJ1QjTC3AeHkQT4qTq4ekCQTxYtMuqvoBtTIZd2XhE0sE301TrPv-qJg954oX4vXmGHQCvXdAhLCDcgAmbx06YJJfUs3t91PVNJV8LgoozRxaIy1Zg6KDgJvsaoEXpc]
synthesis protocol for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Synthesis Protocol for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (4-Methoxysaccharin) Executive Summary 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, commonly known as 4-methoxysaccharin, is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis Protocol for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (4-Methoxysaccharin)
Executive Summary
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, commonly known as 4-methoxysaccharin, is a critical heterocyclic intermediate utilized in the development of potent proteolytic enzyme inhibitors, particularly targeting serine proteases such as human leukocyte elastase and cathepsin G[1][2]. This application note details a highly regioselective, three-stage synthetic workflow for 4-methoxysaccharin. The process leverages Directed ortho-Metalation (DoM) to functionalize a pre-existing benzamide framework, followed by electrophilic amination and acid-catalyzed cyclization[3].
Mechanistic Rationale & Reaction Causality
As a self-validating synthetic system, this protocol relies on the precise manipulation of steric hindrance and electronic directing effects. The synthesis avoids the harsh, low-yield conditions of traditional saccharin synthesis (e.g., the Remsen-Fahlberg process) by utilizing the following mechanistic sequence:
Regioselective Directed ortho-Metalation (DoM): The starting material, 2-methoxy-N,N-diethylbenzamide, contains two Directed Metalation Groups (DMGs): the methoxy ether and the diethylamide. While the C3 position is flanked by both DMGs, it is highly sterically congested. Consequently, deprotonation by sec-butyllithium (s-BuLi) occurs exclusively at the less hindered C6 position (ortho to the amide). Tetramethylethylenediamine (TMEDA) is essential here; it chelates the lithium cation, breaking down the alkyllithium aggregates into highly reactive monomers, thereby increasing the kinetic basicity of the system[3][4].
Sulfinylation and Anti-Solvent Precipitation: The resulting C6-aryllithium species is a powerful nucleophile that readily attacks gaseous sulfur dioxide (SO₂), yielding a lithium arylsulfinate salt. The addition of hexane acts as an anti-solvent, precipitating the highly polar sulfinate salt and leaving unreacted starting materials and non-polar impurities in the organic supernatant[3].
Electrophilic Amination: The isolated sulfinate salt is dissolved in water and treated with Hydroxylamine-O-sulfonic acid (HOSA). Buffered by sodium acetate, HOSA acts as an electrophilic "NH₂⁺" equivalent. The nucleophilic sulfur attacks the nitrogen of HOSA, displacing the sulfate leaving group to form the primary sulfonamide[3].
Intramolecular Cyclization: Refluxing the intermediate in glacial acetic acid drives the final ring closure. The acidic environment serves a dual purpose: it activates the amide carbonyl for nucleophilic attack by the sulfonamide nitrogen, and it protonates the expelled diethylamine, making it an excellent leaving group and preventing the reverse reaction[3][5].
Process Visualization
Fig 1: Three-stage synthetic workflow for 4-methoxysaccharin via Directed ortho-Metalation.
| 4-Methoxysaccharin | Final Product | 65% | N/A |
Step-by-Step Experimental Protocol
Stage 1: Directed ortho-Metalation and Sulfinylation
Caution: s-Butyllithium is highly pyrophoric. Conduct all operations under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
System Preparation: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and gas inlet, add 350 mL of anhydrous Tetrahydrofuran (THF) and 8.0 mL (0.053 mol) of TMEDA[4].
Base Activation: Cool the solution to -70°C using a dry ice/acetone bath. Slowly add 42 mL (0.055 mol) of a 1.3 M solution of s-butyllithium in hexane via syringe. Stir the active complex for 15 minutes[3].
Metalation: Dissolve 10.36 g (0.050 mol) of 2-methoxy-N,N-diethylbenzamide in 150 mL of anhydrous THF. Add this solution dropwise to the reaction vessel, strictly maintaining the internal temperature at or below -60°C to prevent side reactions[3].
Sulfinylation: After stirring for 20 minutes, introduce anhydrous Sulfur Dioxide (SO₂) gas directly into the reaction mixture via a submerged dispersion tube. Critical Control Point: Maintain the temperature below -50°C. Continue bubbling SO₂ until an aliquot of the reaction mixture tests acidic to wet litmus paper, indicating complete consumption of the aryllithium species[3].
Precipitation: Remove the cooling bath and allow the mixture to warm to ambient temperature over 2 hours. Dilute the mixture with 450 mL of hexane. The non-polar hexane will force the highly polar lithium arylsulfinate intermediate to precipitate as a solid[3]. Collect the solid via vacuum filtration.
Stage 2: Electrophilic Amination
Aqueous Reconstitution: Dissolve the collected lithium arylsulfinate solid in 200 mL of deionized water[3].
Buffering: Add 65 g of sodium acetate to the aqueous solution and stir until fully dissolved. This massive buffer excess is required to neutralize the sulfuric acid byproduct generated in the next step.
Amination: Add 21.5 g (0.19 mol) of Hydroxylamine-O-sulfonic acid (HOSA) in small portions with vigorous stirring[3].
Isolation: A white solid will gradually separate from the aqueous phase as the sulfonamide forms. Collect the precipitate via filtration, wash with cold water, and dry under vacuum to yield approximately 7.04 g (49%) of 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide (mp 190-194.5°C)[3].
Stage 3: Acid-Catalyzed Cyclization
Reaction Setup: Transfer the intermediate (e.g., 1.0 eq based on scale) into a round-bottom flask equipped with a reflux condenser.
Cyclization: Suspend the intermediate in glacial acetic acid. (For a 4.3 g scale, alternative methods use dioxane/HCl, but glacial acetic acid is the preferred, self-buffering route)[3][5]. Heat the mixture to a vigorous reflux for exactly 6.5 hours[3].
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture in vacuo to remove the bulk of the acetic acid. Dilute the residue with ice water and extract the aqueous phase with Dichloromethane (MDC/DCM).
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness to afford 4-methoxysaccharin in approximately 65% yield[3].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Pharmacological Relevance
4-Methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide , commonly referred to as 4-methoxysaccharin , is a critical heterocyclic intermediate in pharmaceutical synthesis. It serves as the foundational scaffold for synthesizing N-substituted saccharin derivatives, which are potent mechanism-based inhibitors of serine proteases, particularly human leukocyte elastase and cathepsin G . These inhibitors are actively investigated for the treatment of degenerative and inflammatory conditions, including emphysema, rheumatoid arthritis, and pancreatitis .
The synthesis of 4-methoxysaccharin typically proceeds via the intramolecular cyclization of 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide. Because this reaction generates diethylamine as a byproduct and often leaves unreacted precursor material, achieving high-purity 4-methoxysaccharin requires a rigorous, chemically validated isolation strategy. This guide details the physicochemical rationale and step-by-step protocols for isolating and purifying this compound using pH-driven liquid-liquid extraction and solvent recrystallization.
Mechanistic Rationale for Purification
The purification of 4-methoxysaccharin exploits the unique pKa of the benzisothiazolone ring. The N–H bond is flanked by highly electron-withdrawing carbonyl and sulfonyl groups, rendering it highly acidic (pKa ~ 2.0).
By manipulating the pH of the crude mixture, the compound can be toggled between two distinct states:
Water-Soluble Salt (pH > 10): Addition of aqueous sodium hydroxide deprotonates the N–H bond, forming a highly water-soluble sodium salt . Simultaneously, the basic byproduct (diethylamine) is neutralized to its free-base form, allowing it—along with unreacted neutral precursors—to be washed away using an organic solvent like methylene chloride (MDC).
Organic-Soluble Free Acid (pH < 2): Subsequent acidification with hydrochloric acid reprotonates the saccharin nitrogen. The neutral free acid precipitates from the aqueous phase and can be cleanly extracted back into fresh MDC .
Quantitative Reaction Profiles
The table below summarizes the quantitative data comparing the two primary synthetic and isolation routes for 4-methoxysaccharin .
Parameter
Method A: Dioxane / HCl Cyclization
Method B: Glacial Acetic Acid Cyclization
Reagents
Dioxane, Concentrated HCl
Glacial Acetic Acid
Reaction Temperature
Steam bath (~100°C)
Reflux (~118°C)
Reaction Time
70 hours
6.5 hours
Byproduct Generated
Diethylamine hydrochloride
Diethylamine acetate
Isolation Strategy
Acid-Base Liquid-Liquid Extraction
Acid-Base Liquid-Liquid Extraction
Extraction Solvent
Methylene Chloride (MDC)
Methylene Chloride (MDC)
Typical Yield
40% (1.29 g from 0.015 mol scale)
65%
Purification Workflow Visualization
Workflow for isolation of 4-methoxysaccharin via pH-driven extraction.
Solvent Removal: Transfer the crude reaction mixture to a rotary evaporator. Concentrate in vacuo to remove the bulk of the reaction solvent (dioxane or glacial acetic acid). Causality: Removing the primary solvent prevents emulsion formation and ensures a high partition coefficient during the subsequent aqueous extraction.
Aqueous Quench: Dilute the resulting concentrated residue with a mixture of water and crushed ice (approx. 3:1 v/w ratio).
Basification (Validation Checkpoint): Slowly add concentrated NaOH dropwise under continuous stirring until the aqueous solution reaches pH > 10 (verify with pH paper).
Mechanistic Note: This converts 4-methoxysaccharin into its highly soluble sodium salt. Concurrently, the diethylamine byproduct is deprotonated into its free-base form, making it organic-soluble.
Impurity Wash: Transfer the basic mixture to a separatory funnel. Extract with three equal volumes of MDC. Vigorously shake and vent. Separate and discard the lower organic (MDC) layers.
Mechanistic Note: The MDC layer carries away unreacted N,N-diethylbenzamide and the free-base diethylamine. The target compound remains safely in the upper aqueous layer.
Acidification (Validation Checkpoint): Return the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add concentrated HCl dropwise until the solution is strongly acidic (pH < 2).
Self-Validation: A white to off-white precipitate will immediately form, indicating the successful protonation and insolubility of the 4-methoxysaccharin free acid.
Product Extraction: Transfer the acidic suspension back to the separatory funnel. Extract with fresh MDC (3 × 50 mL). The precipitate will dissolve into the organic phase. Combine the lower MDC layers.
Drying and Isolation: Dry the combined MDC extracts over anhydrous MgSO₄ for 15 minutes. Filter out the drying agent and concentrate the filtrate in vacuo to yield crude 4-methoxysaccharin as a solid .
Protocol B: Recrystallization and Salt Formation (Polishing)
To achieve >99% purity for downstream pharmaceutical coupling, recrystallization is required.
Dissolution: Suspend the crude 4-methoxysaccharin in a minimum volume of boiling methanol.
Salt Conversion (Optional but Recommended): To isolate the compound as a highly crystalline sodium salt, add exactly 1.0 molar equivalent of sodium methoxide (NaOMe) in methanol.
Causality: The sodium salt of 4-methoxysaccharin crystallizes efficiently into a monoclinic lattice (space group P2(1)/c), which structurally excludes structurally similar impurities .
Crystallization: Remove the flask from the heat source and allow it to cool ambiently to room temperature over 1 hour. Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 2 hours to maximize the crystal crop.
Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold methanol to remove mother liquor residues.
Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent.
References
Source: Google Patents (US Patent 5,371,074A)
Source: Google Patents (EP Patent 0,550,112A1)
Title: Structures of 4-methoxy-1,2-benzisothiazol-3(2H)-one, 5-chloro-1,2-benzisothiazol-3(2H)-one, 5-nitro-1,2-benzisothiazol-3(2H)-one
Source: Acta Crystallographica Section B (via ResearchGate)
URL: [Link]
Method
Application Note: High-Sensitivity LC-MS/MS Determination of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Target Analyte: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (Commonly known as 4-Methoxy Saccharin or Metabolite M11) Application Areas: Environmental Fate Monitoring, Pharmacokinetics, and Agrochemical Residue...
Author: BenchChem Technical Support Team. Date: March 2026
Target Analyte: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (Commonly known as 4-Methoxy Saccharin or Metabolite M11)
Application Areas: Environmental Fate Monitoring, Pharmacokinetics, and Agrochemical Residue Analysis.
Executive Summary & Application Context
The compound 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (4-methoxy saccharin) is a highly significant analytical target across multiple scientific disciplines. In pharmaceutical development, it serves as a critical synthetic intermediate for human leukocyte elastase inhibitors used in treating degenerative inflammatory diseases[1]. In environmental and agrochemical sciences, it is recognized as "M11", a persistent major soil metabolite resulting from the anaerobic degradation of the sulfonylaminocarbonyltriazolinone herbicide, propoxycarbazone-sodium[2][3].
Because 4-methoxy saccharin is highly mobile in aqueous environments and can accumulate in soil matrices, establishing a self-validating, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is essential for regulatory compliance and environmental risk assessment[4].
Figure 1: Environmental degradation pathway of propoxycarbazone-sodium leading to the formation of 4-methoxy saccharin (M11).
To design a robust detection method, we must first understand the physicochemical causality driving the analyte's behavior inside the mass spectrometer.
Ionization Causality (ESI Negative Mode):
The saccharin core contains a sulfonamide moiety embedded within a bicyclic system (-SO₂-NH-CO-). The strong electron-withdrawing nature of both the sulfonyl and carbonyl groups renders the imide proton highly acidic (pKa ~2.0). In solution, 4-methoxy saccharin readily deprotonates. Consequently, Electrospray Ionization in Negative Mode (ESI-) is the most thermodynamically efficient ionization technique, yielding a highly abundant deprotonated precursor ion
[M−H]−
at m/z 212.0 .
Collision-Induced Dissociation (CID) Pathway:
Upon isolation in Q1 and subsequent fragmentation in the collision cell (Q2), the
[M−H]−
ion undergoes highly specific neutral losses:
Primary Quantifier Transition (m/z 212.0 → 148.0): The most energetically favorable pathway is the extrusion of sulfur dioxide (SO₂, 64 Da) from the heterocyclic benzisothiazole ring. This is the hallmark fragmentation signature for saccharin derivatives.
Secondary Qualifier Transition (m/z 212.0 → 168.0): A secondary pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the carbonyl group, providing an orthogonal transition for confident analyte verification.
Experimental Methodology & Protocols
This protocol is engineered to be a self-validating system, adapted from validated EPA Environmental Chemistry Methods (MRID 45012701)[5], ensuring high recovery and minimal matrix suppression.
Causality Check: Because 4-methoxy saccharin is an acidic molecule, extracting it from complex soil matrices requires an alkaline environment to ensure it remains fully deprotonated and highly soluble in the aqueous-organic extraction solvent.
Extraction: Weigh 10.0 g of homogenized soil into a 33 mL Accelerated Solvent Extraction (ASE) cell containing a cellulose filter.
Solvent System: Extract using Acetonitrile/Water (1:1, v/v) fortified with 50 mM CaCl₂ and 10 mM NH₄OH. The NH₄OH forces the analyte into its highly soluble anionic state, while CaCl₂ acts as a flocculant to precipitate humic acids and large matrix colloids[5].
ASE Parameters: Heat to 100°C, static time of 5 minutes, 2 cycles, flush volume 60%, purge time 60 seconds.
Extract Cleanup (SPE): Dilute the ASE extract to <5% organic content with HPLC-grade water. Load onto a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge (200 mg, 6 cc).
Washing & Elution: Wash with 5 mL of 5% Methanol in water to remove polar interferences. Elute the target analyte with 5 mL of 100% Methanol.
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile).
Liquid Chromatography (UHPLC) Workflow
Causality Check: Although the analyte is detected as an anion, using a slightly acidic mobile phase (0.1% Formic Acid) during reversed-phase chromatography suppresses secondary interactions with residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks without neutralizing the analyte entirely before it reaches the ESI source.
Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
Column Temperature: 40°C
Injection Volume: 5 µL
Flow Rate: 0.4 mL/min
Mass Spectrometry (MS/MS) Parameters
Instrument: Agilent 6495 Triple Quadrupole or equivalent.
Source: ESI (Negative Mode)
Capillary Voltage: 3000 V
Gas Temperature: 200°C
Drying Gas Flow: 14 L/min
Nebulizer: 40 psi
Figure 2: End-to-end analytical workflow for the extraction, separation, and MS/MS detection of 4-methoxy saccharin.
Quantitative Data Presentation
Table 1: UHPLC Mobile Phase Gradient
Time (min)
Mobile Phase A (0.1% Formic Acid in H₂O)
Mobile Phase B (Acetonitrile)
0.0
95%
5%
1.0
95%
5%
4.0
10%
90%
5.5
10%
90%
5.6
95%
5%
7.5
95%
5%
Table 2: Optimized MRM Transitions for 4-Methoxy Saccharin
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Fragmentor / DP (V)
Purpose
4-Methoxy Saccharin
212.0
148.0
15
100
Quantifier (Loss of SO₂)
4-Methoxy Saccharin
212.0
168.0
10
100
Qualifier (Loss of CO₂)
4-Methoxy Saccharin
212.0
197.0
25
100
Qualifier (Loss of CH₃)
References
Health Canada. "Proposed Registration Decision PRD2016-06: Propoxycarbazone-sodium". publications.gc.ca. Available at:[Link]
Sterling Winthrop Inc. "US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors". Google Patents.
United States Environmental Protection Agency (US EPA). "Environmental Chemistry Methods: Propoxycarbazone in Soil - MRID 45012701". epa.gov. Available at: [Link]
Buerge, I. J., et al. "Saccharin and Other Artificial Sweeteners in Soils: Estimated Inputs from Agriculture and Households, Degradation, and Leaching to Groundwater". Environmental Science & Technology - ACS Publications. Available at:[Link]
Application Note: Synthesis and Utilization of 4-Methoxysaccharin as a Serine Protease Inhibitor Scaffold
Target Compound: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (Common name: 4-Methoxysaccharin) Primary Application: Chemical intermediate for the synthesis of mechanism-based human leukocyte elastase (HLE) inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (Common name: 4-Methoxysaccharin)
Primary Application: Chemical intermediate for the synthesis of mechanism-based human leukocyte elastase (HLE) inhibitors.
Executive Summary & Mechanistic Rationale
In the development of targeted therapeutics for degenerative inflammatory diseases—such as pulmonary emphysema, rheumatoid arthritis, and cystic fibrosis—human leukocyte elastase (HLE) and chymotrypsin-like enzymes represent critical pharmacological targets[1].
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (4-methoxysaccharin) has emerged as a highly privileged structural scaffold in medicinal chemistry[2]. Unlike traditional saccharin, the introduction of a methoxy group at the 4-position significantly alters the electronic distribution and steric bulk of the benzisothiazole ring. When this intermediate is further derivatized at the N-position (e.g., via chloromethylation to form 2-saccharinylmethyl aryl carboxylates), it acts as a "suicide substrate" for serine proteases. The methoxy group enhances binding affinity within the S1 specificity pocket of the protease, while the saccharin core undergoes enzyme-catalyzed ring opening, leading to irreversible acylation of the enzyme's active-site serine residue[3].
This application note details the optimized, field-proven synthetic protocols for generating 4-methoxysaccharin via a directed ortho-metalation (DoM) strategy, followed by intramolecular cyclization[2].
Synthetic Workflow & Pathway Visualization
The synthesis of 4-methoxysaccharin relies on the precise functionalization of 2-methoxy-N,N-diethylbenzamide. The N,N-diethylamide moiety serves as a powerful Directed Metalation Group (DMG), guiding the regioselective lithiation to the ortho position.
Synthetic workflow from 2-methoxy-N,N-diethylbenzamide to elastase inhibitors.
Experimental Protocols
Protocol A: Synthesis of 2-Aminosulfonyl-6-methoxy-N,N-diethylbenzamide
This step establishes the sulfonamide functionality required for the subsequent formation of the isothiazole-1,1-dioxide ring[2].
sec-Butyllithium (s-BuLi), 1.3 M in hexane (42 mL, 0.055 mol)
Anhydrous Tetrahydrofuran (THF) (150 mL)
Anhydrous Sulfur Dioxide (SO₂) gas
Hydroxylamine-O-sulfonic acid (21.5 g, 0.19 mol)
Sodium Acetate (65 g)
Step-by-Step Procedure:
Preparation: Purge a dry, multi-neck round-bottom flask with argon. Add 150 mL of anhydrous THF and cool the system to -70°C using a dry ice/acetone bath.
Lithiation: Syringe 42 mL of 1.3 M s-BuLi into the THF. Causality:s-BuLi is chosen over n-BuLi due to its higher basicity and steric profile, which prevents nucleophilic attack on the amide carbonyl. The strict -70°C temperature is critical to kinetically favor proton abstraction at the ortho position.
Substrate Addition: Dissolve 10.36 g of 2-methoxy-N,N-diethylbenzamide in a minimal amount of THF and add it dropwise to the s-BuLi solution, maintaining the internal temperature below -60°C. Stir for 15 minutes.
Sulfination: Bubble anhydrous SO₂ gas directly into the reaction mixture. Maintain the temperature below -50°C.
Self-Validation Check: Periodically test the reaction headspace with wet litmus paper. The reaction is complete when the paper turns red (acidic), indicating the solution is saturated with SO₂ and the lithium sulfinate salt has fully formed[2].
Amination: Allow the mixture to warm to ambient temperature and stir for 2 hours. Dilute with 450 mL of hexane to precipitate the solid intermediate. Collect the solid via vacuum filtration.
Aqueous Workup: Dissolve the collected solid in 200 mL of deionized water. Add 65 g of sodium acetate to buffer the solution, followed by the portion-wise addition of 21.5 g of hydroxylamine-O-sulfonic acid.
Isolation: Stir until a white solid separates. Filter and dry under vacuum to yield 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide (Expected yield: ~7.04 g, 49%; mp 190°–194.5°C)[2].
Protocol B: Intramolecular Cyclization to 4-Methoxysaccharin
The cyclization step requires an acidic environment to drive the intramolecular nucleophilic acyl substitution, expelling diethylamine to close the saccharin ring[2].
Step-by-Step Procedure (Preferred Method):
Suspend 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide in glacial acetic acid (approx. 15 mL per gram of substrate).
Heat the mixture to reflux (~118°C) under a nitrogen atmosphere for 6.5 hours.
Causality: Glacial acetic acid provides the optimal mildly acidic medium. It protonates the diethylamide leaving group without causing competitive hydrolysis of the amide to a carboxylic acid, a common failure point when using aqueous mineral acids.
Cool the reaction mixture to room temperature. Concentrate in vacuo to remove the bulk of the acetic acid.
Triturate the residue with cold water to induce crystallization. Filter, wash with cold water, and dry under high vacuum to yield pure 4-methoxysaccharin.
Quantitative Process Optimization Data
Historical optimization of the cyclization step demonstrates a clear superiority of the glacial acetic acid method over traditional aqueous mineral acid hydrolysis[2].
Table 1: Comparison of Cyclization Methods for 4-Methoxysaccharin Synthesis
Parameter
Method 1: Aqueous Mineral Acid
Method 2: Glacial Acetic Acid (Preferred)
Solvent System
Dioxane / Conc. HCl (3:1 v/v)
Glacial Acetic Acid (Neat)
Temperature
Steam bath (~100°C)
Reflux (~118°C)
Reaction Time
70 hours
6.5 hours
Workup Requirement
Strong base neutralization, MDC extraction
Direct concentration and trituration
Isolated Yield
40%
65%
Mechanistic Outcome
High risk of amide hydrolysis
Clean expulsion of diethylamine
Downstream Application: Synthesis of Elastase Inhibitor Precursors
To convert 4-methoxysaccharin into an active pharmaceutical ingredient (API) precursor, the N-position must be functionalized with a halomethyl group[1].
Protocol (Chloromethylation via Thioether Cleavage):
React 4-methoxysaccharin (1.14 g, 0.0053 mol) with chloromethyl phenyl sulfide (1.31 mL, 0.0097 mol) in toluene, utilizing potassium tert-butoxide (0.72 g, 0.0064 mol) as the base.
Reflux the mixture to yield the N-(phenylthiomethyl) intermediate.
Treat the intermediate with sulfuryl chloride (SO₂Cl₂) in dichloromethane to cleave the thioether, yielding 2-chloromethyl-4-methoxysaccharin .
Causality: The resulting 2-chloromethyl derivative is a highly reactive electrophile. It readily undergoes nucleophilic substitution with various aryl carboxylic acids to form 4-methoxy-2-saccharinylmethyl aryl carboxylates—the final, highly potent HLE inhibitors[3].
References
Patent 0550112 - 2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions containing them. European Patent Office. Available at:[1]
EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents. Available at:[3]
US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors. Google Patents. Available at:[2]
Application Notes and Protocols for the Preparation of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide Stock Solutions
Introduction: Navigating the Preparation of a Niche Benzisothiazolone Derivative The protocol herein is built upon the established principles of preparing stock solutions for poorly water-soluble organic compounds and th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Preparation of a Niche Benzisothiazolone Derivative
The protocol herein is built upon the established principles of preparing stock solutions for poorly water-soluble organic compounds and the known characteristics of the parent molecule, 1,2-Benzisothiazol-3(2H)-one.[2][3][4] A core principle of this guide is the necessity of empirical validation, as the introduction of the 4-methoxy and 1,1-dioxide functional groups can alter properties such as solubility and stability. This document will guide the user through solvent selection, a detailed preparation protocol, and methods for validating the final stock solution.
Physicochemical Properties: Inferences and a Call for Empirical Testing
Direct experimental data for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is scarce. However, we can infer potential properties from the parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to guide our initial approach.
Likely soluble in common polar aprotic and protic organic solvents.
Stability
Generally stable over a broad pH range (4-12)[6][7]
The dioxide group may influence stability; empirical testing is crucial.
Causality Behind Experimental Choices: The lack of specific data necessitates a cautious and empirical approach. The initial solvent choice will be based on the high likelihood of solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol, which are standard for dissolving poorly water-soluble compounds for in-vitro assays. The stability of the parent compound across a wide pH range is a positive indicator, but the electron-withdrawing nature of the 1,1-dioxide group could affect the isothiazolone ring's stability, making validation essential.[6][7]
Safety and Handling Precautions
Derivatives of 1,2-Benzisothiazol-3(2H)-one should be handled with care, assuming they may possess hazards similar to the parent compound. BIT is known to be a skin and eye irritant and a skin sensitizer.[2][8][9]
Core Safety Protocols:
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.
Spill Management: Have appropriate spill cleanup materials readily available.
Waste Disposal: Dispose of all waste in accordance with institutional and local regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological and chemical screening applications. The choice of DMSO as the primary solvent is due to its excellent solubilizing power for a wide range of organic molecules.
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[10]
Calibrated pipettes
Vortex mixer
Amber glass vials for storage
Step-by-Step Methodology:
Determine the Required Mass: Calculate the mass of the compound needed to prepare the desired volume and concentration. The formula for this calculation is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[11]
For a 10 mL of 10 mM (0.010 mol/L) stock of a compound with a MW of 229.21 g/mol :
Mass (mg) = 0.010 mol/L * 0.010 L * 229.21 g/mol * 1000 mg/g = 2.29 mg
Weighing the Compound:
Tare a clean, dry weighing boat on the analytical balance.
Carefully weigh out the calculated mass of the compound. For small masses, it is often more accurate to weigh a slightly larger amount (e.g., as close to the target as practical) and record the exact weight.[10] Then, adjust the volume of solvent to achieve the desired concentration.
Example: If you weigh out 2.50 mg, the required volume of DMSO for a 10 mM solution would be:
Volume (mL) = (Mass (mg) / MW ( g/mol )) / Concentration (mol/L) * 1000 = (2.50 / 229.21) / 0.010 * 1000 = 1.09 mL
Dissolution:
Transfer the weighed compound into the appropriate sized volumetric flask.
Add approximately half of the calculated volume of DMSO to the flask.
Gently swirl the flask and then use a vortex mixer to ensure the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. A brief, gentle warming in a water bath (e.g., 37°C) may be used if dissolution is slow, but be cautious of potential degradation.
Bringing to Final Volume:
Once the compound is completely dissolved, add DMSO to the calibration mark on the volumetric flask.[12]
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
Aliquoting and Storage:
Dispense the stock solution into smaller, single-use aliquots in amber glass vials to minimize freeze-thaw cycles and protect from light.
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Store the aliquots at -20°C or -80°C for long-term stability.
Visualizing the Workflow
Below are Graphviz diagrams illustrating the decision-making process for solvent selection and the overall experimental workflow.
Caption: Decision tree for initial solvent selection.
Self-Validating System: Ensuring Accuracy and Stability
A protocol is only as reliable as its validation. For a novel or sparsely characterized compound, verifying the concentration and assessing the stability of the stock solution is paramount.
1. Concentration Verification:
Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard.
Protocol:
Prepare a calibration curve using accurately weighed standards of the compound at several concentrations bracketing the target stock concentration.
Dilute an aliquot of your newly prepared stock solution to fall within the linear range of the calibration curve.
Analyze the diluted stock solution by HPLC-UV.
Calculate the concentration of the stock solution based on the calibration curve. The calculated concentration should be within ±5% of the target concentration.
2. Purity and Stability Assessment:
Initial Purity: The HPLC-UV analysis for concentration will also serve as a purity check. The chromatogram should show a single major peak corresponding to the compound of interest.
Freeze-Thaw Stability: To assess stability, subject an aliquot to several (e.g., 3-5) rapid freeze-thaw cycles. Analyze the aliquot by HPLC-UV after the cycles and compare the peak area and purity to a control aliquot that was not subjected to freeze-thaw. A significant decrease in the main peak area or the appearance of degradation peaks indicates instability.
Long-Term Stability: Store aliquots at the intended storage temperature (e.g., -20°C) and re-analyze by HPLC-UV at set time points (e.g., 1, 3, 6 months). This will establish the shelf-life of the stock solution under your specific storage conditions.
Conclusion
The preparation of stock solutions for novel or less-common derivatives like 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide requires a methodical approach grounded in fundamental laboratory principles.[12][13][14] By leveraging the known properties of the parent BIT molecule, selecting an appropriate organic solvent, and adhering to a rigorous protocol of accurate weighing and volumetric measurement, researchers can confidently prepare initial stock solutions. The critical final step is empirical validation through analytical techniques like HPLC to confirm concentration, purity, and stability. This ensures the integrity of the stock solution and, by extension, the reliability of the experimental data generated from its use.
References
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Retrieved from [Link]
GESTIS Substance Database. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]
Google Patents. (n.d.). EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
Google Patents. (n.d.). CN103087002A - Preparation method of isothiazolinone.
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
Google Patents. (n.d.). EP 0490564 A1 - Process for preparing 3-isothiazolone compounds.
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
PolyblueChem. (2025, November 15). A Comprehensive Chemical Engineering Overview of 1,2-Benzisothiazol-3(2H)-one (CAS 2634-33-5). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bifenthrin. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (2019, October 29). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). PMC. Retrieved from [Link]
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
lookchem. (n.d.). Cas 82657-04-3,Bifenthrin. Retrieved from [Link]
Google Patents. (n.d.). US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
Lab Manager. (2025, October 21). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]
troubleshooting degradation of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and yield challenges when working with 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-diox...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and yield challenges when working with 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly known as 4-methoxysaccharin ).
This compound occupies a unique position across two major scientific domains:
Drug Development: It is a critical building block and intermediate in the synthesis of serine protease inhibitors (such as human leukocyte elastase inhibitors), which are investigated for treating degenerative diseases like emphysema and rheumatoid arthritis[1][2].
Agrochemical Metabolism: It is a major environmental and metabolic degradate (Metabolite M11) of the sulfonylaminocarbonyl-triazolinone herbicide, propoxycarbazone-sodium, heavily monitored in soil and groundwater persistence studies[3][4].
Understanding the structural causality behind its degradation is essential for optimizing synthetic yields and ensuring accurate analytical quantification. Below is our comprehensive troubleshooting guide.
Section 1: FAQ - Chemical Stability & Degradation Mechanisms
Q: Under what conditions does 4-methoxysaccharin spontaneously degrade?A: The primary degradation pathway is the hydrolytic ring-opening of the isothiazolone ring. The carbonyl carbon in the cyclic sulfonamide is highly electrophilic due to the combined electron-withdrawing effects of the adjacent sulfonyl group and the nitrogen atom. Under alkaline conditions (pH > 8.0) or elevated temperatures in aqueous media, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon. This cleaves the C-N bond, irreversibly degrading the compound into 2-sulfamoyl-6-methoxybenzoic acid[5][6].
Q: How does this degradation impact environmental and metabolic assays?A: In soil and aquatic metabolism studies, propoxycarbazone-sodium undergoes ester and amide cleavage to form 4-methoxysaccharin (M11) as a major degradate, reaching up to 17.1% applied radioactivity under anaerobic conditions[7][8]. While M11 is relatively stable in neutral soil, extracting analytical samples using basic buffers (pH > 8) will artificially induce ring-opening. This inflates the presence of secondary degradates and skews your mass balance calculations. Always use neutral or slightly acidic extraction buffers (pH 4.0–6.5) to preserve the intact lactam ring.
Section 2: Troubleshooting Synthetic Workflows
Q: I am attempting to synthesize N-alkylated protease inhibitors from 4-methoxysaccharin, but my yields are below 20% with significant baseline impurities. What is going wrong?A: You are likely using a strong aqueous base (e.g., NaOH or KOH) to deprotonate the saccharin nitrogen prior to alkylation. Because the isothiazolone ring is highly susceptible to base-catalyzed hydrolysis, the strong nucleophile (OH⁻) attacks the lactam carbonyl much faster than the desired SN2 alkylation occurs[5][6]. This competitive side reaction results in the baseline impurities you observe: ring-opened 2-sulfamoyl-6-methoxybenzoic acid derivatives[9].
Q: How can I prevent this ring-opening during N-alkylation?A: To prevent hydrolysis, you must eliminate water and strong nucleophilic bases from your system. The self-validating protocol for this workflow involves Phase-Transfer Catalysis (PTC) . By using a mild base or operating in a biphasic/anhydrous system with tetrabutylammonium bromide (TBAB) in refluxing toluene, you can selectively deprotonate the nitrogen and drive the N-alkylation without exposing the electrophilic carbonyl to destructive hydroxide ions[9].
Section 3: Analytical & Quantitative Data
Summarized below is the quantitative data demonstrating the causality between reaction conditions and the degradation of the 4-methoxysaccharin ring.
Table 1: Hydrolytic Stability of 4-Methoxysaccharin across pH and Temperature
Section 4: Experimental Protocol: Stable N-Alkylation of 4-Methoxysaccharin
To ensure high-yield synthesis of protease inhibitor intermediates without triggering hydrolytic degradation, follow this step-by-step Phase-Transfer Catalysis (PTC) methodology[9]:
Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 4-methoxysaccharin.
Catalyst Addition: Add 0.2 equivalents of tetrabutylammonium bromide (TBAB). TBAB acts as the phase-transfer catalyst, facilitating the reaction without the need for harsh nucleophilic bases.
Solvent & Reactant: Suspend the mixture in anhydrous toluene (10 mL per gram of starting material). Add 1.5 equivalents of your target alkyl halide (e.g., chloromethyl phenyl sulfide).
Reflux: Heat the mixture under reflux (approx. 110°C) for 16 hours under an inert nitrogen atmosphere.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash successively with a mild 5% aqueous sodium bicarbonate solution and brine. Note: The brief bicarbonate wash neutralizes byproducts without providing enough contact time or heat to hydrolyze the product.
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the intact, N-alkylated 4-methoxysaccharin derivative.
Section 5: Pathway & Workflow Visualizations
Below are the structural workflows detailing both the environmental degradation pathway and the synthetic pitfalls associated with this compound.
Metabolic and environmental degradation pathway of Propoxycarbazone-sodium to 4-methoxysaccharin.
Synthetic workflow for N-alkylation of 4-methoxysaccharin highlighting hydrolytic degradation.
References
Proposed Registration Decision PRD2016-06 (Propoxycarbazone-sodium) . Health Canada, Pest Management Regulatory Agency. Available at:[Link]
US Patent 5371074A: Use of saccharin derivatives as proteolytic enzyme inhibitors. United States Patent and Trademark Office.
EP Patent 0550112: 2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors . European Patent Office. Available at:[Link]
Hydrolytic Stability of Saccharin . ResearchGate. Available at:[Link]
To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide . MDPI Pharmaceuticals. Available at:[Link]
minimizing impurities in 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide crystallization
Target Compound: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide Welcome to the Technical Support Center for the isolation and purification of 4-methoxysaccharin. As a critical intermediate in the synthesis of prot...
Welcome to the Technical Support Center for the isolation and purification of 4-methoxysaccharin. As a critical intermediate in the synthesis of proteolytic enzyme inhibitors, achieving high crystalline purity is paramount. This guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and thermodynamic insights to minimize impurities during crystallization.
Troubleshooting FAQs: Mechanistic Insights
Q: During the isolation of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, I consistently detect unreacted 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide. How can I modify the crystallization to reject this?A: The presence of the unreacted benzamide precursor is a common artifact of incomplete cyclization, which is typically performed in refluxing glacial acetic acid[1]. Because the benzamide precursor exhibits higher lipophilicity than the cyclized 4-methoxysaccharin, utilizing a highly polar solvent system can lead to co-precipitation.
Causality & Solution: Switching to a Dichloromethane (DCM)/Hexane or Ethyl Acetate (EtOAc)/Hexane solvent-antisolvent system leverages differential solubility[1]. 4-methoxysaccharin preferentially crystallizes out as the non-polar antisolvent (hexane) is introduced, while the sterically hindered, dialkyl-substituted benzamide remains solvated in the mother liquor.
Q: My final crystalline powder shows elevated levels of ring-opened sulfamoylbenzoic acid impurities. What causes this, and how is it prevented?A: Saccharin derivatives, including the 4-methoxy analog, possess a strained isothiazolone ring. When exposed to protic solvents (like methanol or ethanol) under thermal stress, the carbonyl carbon becomes highly susceptible to nucleophilic attack[2]. This leads to the cleavage of the isothiazolone ring, yielding ring-opened ester or acid impurities[2].
Causality & Solution: The solvent acts as a reactant at elevated temperatures. To prevent this degradation pathway, replace protic solvents with aprotic alternatives (e.g., EtOAc) during the primary dissolution phase.
Q: How do cooling rates affect the purity and morphology of the 4-methoxysaccharin crystals?A: Rapid "crash cooling" generates high localized supersaturation, leading to massive primary nucleation. This rapid lattice formation traps solvent molecules and mother liquor impurities within crystal defects, forming occlusions[3].
Causality & Solution: Implementing a controlled, non-linear (cubic) cooling profile allows crystals to grow slowly within the metastable zone. This thermodynamic control gives molecules sufficient time to orient correctly into the crystal lattice, physically rejecting structurally dissimilar impurities and preventing the formation of undesirable hydrates or solvates[3].
Pathway & Workflow Visualizations
To understand the balance between successful crystallization and impurity generation, review the mechanistic pathway and optimized workflow below.
Mechanistic pathway showing target cyclization and competing ring-opening degradation.
Workflow for anti-solvent crystallization of 4-methoxysaccharin maximizing impurity rejection.
Protocol A: Seeded Anti-Solvent Crystallization (EtOAc/Hexane)
Objective: Isolate 4-methoxysaccharin while rejecting unreacted benzamides and preventing ring-opened degradation.
Step 1: Aprotic Dissolution
Suspend crude 4-methoxysaccharin in Ethyl Acetate (EtOAc) at 5 volumes (v/w).
Heat to 60°C under gentle agitation until complete dissolution is achieved.
Validation Check: The solution must be completely transparent. Any persistent turbidity indicates insoluble inorganic salts (e.g., from the cyclization neutralization phase) and must not be ignored.
Step 2: Polish Filtration
Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel.
Causality: Removing foreign particulates eliminates heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization before the desired supersaturation is reached.
Step 3: Anti-Solvent Titration & Cloud Point Generation
Maintain the vessel at 60°C. Begin dropwise addition of Hexane (anti-solvent).
Continue addition until a faint, persistent opalescence (the cloud point) is observed, indicating the boundary of the metastable zone.
Validation Check: Stop anti-solvent addition immediately upon clouding. Stir for 10 minutes. If the solution clears, add 0.5 volumes more Hexane until the cloudiness persists.
Step 4: Seeding & Isothermal Aging
Add 1-2 wt% of pure 4-methoxysaccharin seed crystals.
Hold isothermally at 60°C for 60 minutes to allow the seed bed to mature.
Causality: Seeding bypasses the high energy barrier of primary nucleation. Isothermal aging allows the supersaturation to be consumed via crystal growth on the seeds rather than forming new, defective nuclei[3].
Step 5: Cubic Cooling & Isolation
Cool the suspension to 5°C over 4 hours using a non-linear (cubic) cooling profile (slow initial cooling, accelerating towards the end).
Filter the resulting slurry and wash the wet cake with 2 volumes of cold Hexane.
Dry under vacuum at 40°C to constant weight.
Validation Check: Perform an LOD (Loss on Drying) test. A mass loss of <0.5% confirms the absence of solvent occlusions.
References
Source: Google Patents (EP0594257A1)
Anti-solvent co-crystallization of carbamazepine and saccharin
Source: PubMed (NIH)
URL:[Link]
Synthesis and properties of N-substituted saccharin derivatives
Source: PubMed (NIH)
URL:[Link]
Technical Support Center: LC-MS Peak Tailing Solutions for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Welcome to the technical support guide for the analysis of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals encountering chr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the analysis of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, during LC-MS analysis of this compound. This guide provides in-depth, step-by-step troubleshooting advice grounded in established scientific principles.
Part 1: Understanding the Analyte and the Problem
Q1: What are the key chemical properties of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide that can cause peak tailing?
To effectively troubleshoot, we must first understand the analyte's structure and potential interactions within an LC-MS system.
Structure and Polarity: The molecule (C₈H₇NO₄S) is a polar aromatic compound[1]. The presence of a sulfonamide, a keto group, and a methoxy group contributes to its polarity. This can lead to poor retention on traditional C18 columns under highly aqueous mobile phase conditions, a phenomenon known as "hydrophobic collapse"[2][3].
Acidic Nature: The hydrogen on the nitrogen of the sulfonamide group is acidic. This means the molecule's charge state is highly dependent on the mobile phase pH, which in turn dictates its interaction with the stationary phase.
Chelating Potential: The arrangement of the sulfonyl oxygens, the keto oxygen, and the nitrogen atom creates a potential site for metal chelation[4][5]. The analyte can form complexes with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or with ions from the stainless steel components of the LC system, such as the column body and frits[6][7]. This is a significant and often overlooked cause of peak tailing.
Q2: How is peak tailing measured, and what is considered an acceptable peak shape?
Peak tailing is a measure of peak asymmetry. A perfect Gaussian peak is symmetrical. Tailing occurs when the back half of the peak is broader than the front half. This is commonly quantified using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) .[8]
Asymmetry Factor (As): Measured at 10% of the peak height.
Tailing Factor (Tf): Measured at 5% of the peak height.
For most applications, a value of As or Tf > 1.2 is indicative of peak tailing that requires investigation. Severe tailing can compromise resolution and lead to inaccurate quantification[8][9].
Part 2: Initial Troubleshooting - Diagnosing the Cause
Before diving into complex chemical optimizations, it's crucial to rule out common system and method-related issues.
Q3: My peak is tailing. What are the first things I should check?
Start with the simplest explanations. The following issues often manifest as peak tailing or other distortions.
1. Column Overload:
The Cause: Injecting too much analyte mass can saturate the active retention sites on the stationary phase, leading to tailing[10][11].
The Protocol:
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
Inject the diluted samples using the same LC-MS method.
Observe: If the peak shape (Asymmetry Factor) improves significantly upon dilution, you are experiencing mass overload.
Solution: Reduce the sample concentration or the injection volume[11].
2. Sample Solvent Mismatch:
The Cause: Dissolving your sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase can cause the analyte band to spread before it properly interacts with the column head. This leads to peak distortion, including tailing or splitting[12][13].
The Protocol:
Compare your sample diluent to the starting mobile phase composition. For reversed-phase, a diluent with a higher percentage of organic solvent is "stronger."
Observe: If your sample is dissolved in, for example, 80% acetonitrile but your gradient starts at 5% acetonitrile, a solvent mismatch is highly likely.
Solution: Re-dissolve or dilute your sample in the initial mobile phase or a solvent with a weaker elution strength[13].
3. System Hardware and Physical Issues:
The Cause: Physical problems in the flow path can disrupt the sample band, causing distortion for all peaks in the chromatogram.
Column Void: A void or channel forms at the inlet of the column bed.
Blocked Frit: Particulates from the sample or system block the inlet frit of the column[11].
Extra-Column Dispersion: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening[14].
Diagnosis: If all peaks in your chromatogram are tailing or broad, a physical issue is the most probable cause[10].
Solution:
Check all fittings for proper connection.
Use an in-line filter to protect the column from particulates.
If a void is suspected, carefully reverse-flush the column (if permitted by the manufacturer's instructions). If this doesn't resolve the issue, the column may need to be replaced.
Part 3: In-Depth Troubleshooting - Tackling Chemical Interactions
If the initial checks do not resolve the tailing, the cause is likely a specific chemical interaction between the analyte and the chromatographic system. For 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, this points to two primary mechanisms: secondary silanol interactions and metal chelation.
3A: Addressing Secondary Silanol Interactions
Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These groups are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at moderate pH, creating active sites for secondary ionic interactions with polar or basic analytes, which is a primary cause of peak tailing[9][15][16].
Manipulating the mobile phase is the most direct way to control these unwanted interactions.
Step-by-Step Protocol for Mobile Phase Optimization:
Lower the pH: The most effective strategy is to suppress the ionization of silanol groups by lowering the mobile phase pH[9].
Action: Add an acidifier to your mobile phase. Start with 0.1% formic acid (pH ≈ 2.8). This is MS-friendly and will protonate the majority of silanol groups, neutralizing them[17].
Rationale: By neutralizing the Si-OH groups, you minimize the strong, slow-kinetic ionic interactions that lead to tailing[15].
Increase Ionic Strength with a Buffer: If an acidifier alone is insufficient, using a buffer can further improve peak shape.
Action: Replace the acidified water with a buffer like 10-20 mM ammonium formate, adjusted to the desired pH with formic acid (e.g., pH 3.0)[17][18].
Rationale: The buffer ions (NH₄⁺) compete with the analyte for interaction with any remaining ionized silanols, effectively "shielding" the analyte from these secondary sites[7].
Mobile Phase Additive
Typical Conc.
Pros
Cons
MS Compatibility
Formic Acid
0.05 - 0.1%
Good MS signal, effective pH control.
Low ionic strength may not be sufficient for severe tailing[17].
Excellent
Acetic Acid
0.05 - 0.1%
MS-compatible.
Higher pH (~3.2) than formic acid, less effective at protonating silanols.
Good
Trifluoroacetic Acid (TFA)
0.05 - 0.1%
Excellent at eliminating tailing by acting as an ion-pairing agent[19].
Provides buffering capacity and ionic strength, improving peak shape[18].
Can sometimes reduce MS sensitivity compared to acid alone.
Excellent
Your choice of stationary phase is critical. Not all C18 columns are created equal.
Column Selection Guide:
Use a High-Purity, End-Capped Column: Modern columns are typically based on high-purity "Type B" silica, which has fewer acidic silanol groups and metal impurities[16]. "End-capping" is a chemical process that covers most of the remaining silanols with a less polar group[9].
Action: Ensure you are using a modern, fully end-capped C18 or C8 column from a reputable manufacturer. If your column is old, its end-capping may have degraded, especially if used at extreme pH.
Consider Alternative Reversed-Phase Chemistries:
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the analyte from residual silanols and makes the phase more compatible with highly aqueous mobile phases[3].
Phenyl Phases: Phenyl columns offer different selectivity due to π-π interactions and are also resistant to hydrophobic collapse, making them a good choice for polar analytes in high-aqueous mobile phases[2].
Column Type
Key Feature
Best For...
Example Chemistries
Modern End-Capped C18
Low silanol activity, high purity.
General-purpose first choice for resolving tailing.
InertSustain C18, Zorbax Eclipse Plus C18
Aqueous C18 (AQ-Type)
Polar end-capping or surface modifications.
Preventing hydrophobic collapse in 100% aqueous mobile phases[20].
YMC-Pack ODS-AQ, InertSustain AQ-C18
Polar-Embedded
Polar group integrated into the alkyl chain.
Shielding silanol interactions and providing alternative selectivity.
Ultisil Polar RP
Phenyl-Hexyl
Phenyl ring with an alkyl spacer.
Alternative selectivity for aromatic and polar compounds[2].
Zorbax Eclipse Plus Phenyl-Hexyl
3B: Addressing Metal Chelation
If optimizing for silanol interactions does not fix the tailing, the root cause is very likely metal chelation. The analyte binds to metal ions in the system, creating a strong, secondary retention mechanism that results in severe tailing[6].
Diagnosing metal chelation can be done by systematically eliminating metal contact points.
Step-by-Step Protocol for Diagnosing Metal Chelation:
The "Gold Standard" Test: Use a Metal-Free Column:
Action: The most definitive test is to run the analysis on a column with PEEK-lined hardware. These columns replace the internal stainless steel surfaces with an inert polymer, eliminating the primary source of metal contamination in the flow path[6].
Observe: If the peak shape dramatically improves on the metal-free column compared to an identical stationary phase in a standard stainless steel column, metal interaction is confirmed.
Mobile Phase Additives as a Diagnostic Tool:
Action: Add a weak, competitive chelating agent to your mobile phase. A common choice is Medronic Acid or EDTA at a low concentration (e.g., 0.01-0.05%).
Observe: If peak shape improves, it indicates the additive is binding to the active metal sites in the system, preventing the analyte from doing so[21]. Caution: These additives are not volatile and can contaminate the MS source over time. They should be used for diagnostic purposes or in methods where MS sensitivity is not paramount.
If chelation is confirmed, the best solution is to permanently remove metal from the analyte's flow path.
Implement Metal-Free Hardware: The most robust solution is to use a PEEK-lined or "metal-free" HPLC column and, for severe cases, a biocompatible (metal-free) LC system[6]. This proactively prevents the interaction from occurring.
Use High-Purity Columns: As mentioned previously, modern Type-B silica columns have significantly lower trace metal content (e.g., iron, aluminum) within the silica itself, reducing another potential source of chelation[16].
Part 4: Comprehensive Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide.
Caption: A step-by-step workflow for troubleshooting LC-MS peak tailing.
References
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. (2025). LCGC International.
Benzisothiazolinone. Wikipedia. Available at: [Link]
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available at: [Link]
4-Methoxy-1H-1lambda6,2-benzothiazole-1,1,3(2H)-trione. PubChem. Available at: [Link]
Wiedemeier, M., et al. (2014). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry. Available at: [Link]
Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Chemos GmbH & Co. KG. Available at: [Link]
Reichart, T. M., et al. (2020). Competitive LC-MS/MS assay to investigate protein metalation dynamics. Dalton Transactions. Available at: [Link]
Wang, Y., & Li, M. (2018). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. Available at: [Link]
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]
An Uncommon Fix for LC–MS Ion Suppression. (2026). LCGC International. Available at: [Link]
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Available at: [Link]
3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America. Available at: [Link]
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
Effects of Sample Solvents on Peak Shape. Shimadzu. Available at: [Link]
Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.. Available at: [Link]
Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America. Available at: [Link]
1,2-Benzisothiazol-3(2H)-one. GESTIS Substance Database. Available at: [Link]
What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? Waters Corporation. Available at: [Link]
Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants. Available at: [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
Deacon, M. Metal Chelation in Separation Science. DORAS. Available at: [Link]
The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. Available at: [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Available at: [Link]
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography. (2024). Welch Materials. Available at: [Link]
Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. Available at: [Link]
Technical Support Center: Troubleshooting & Enhancing the Thermal Stability of 4-Methoxysaccharin
Welcome to the Technical Support Center for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly known as 4-methoxysaccharin). This compound is a critical intermediate in the synthesis of human leukocyte elast...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly known as 4-methoxysaccharin). This compound is a critical intermediate in the synthesis of human leukocyte elastase (HLE) inhibitors[1] and bifunctional inhibitors of HIV-1 reverse transcriptase[2].
As a Senior Application Scientist, I frequently see researchers encounter yield losses and formulation failures due to the thermal lability of the benzisothiazolone core. Under thermal stress (>190 °C) or prolonged heating in protic solvents, the isothiazolone ring undergoes nucleophilic attack and cleaves, yielding inactive 2-sulfamoyl-6-methoxybenzoic acid derivatives[3].
This guide provides field-proven, mechanistically grounded solutions to enhance the thermal stability of 4-methoxysaccharin during synthesis, processing, and long-term storage.
I. Troubleshooting FAQs
Q1: During the N-alkylation of 4-methoxysaccharin with chloromethyl phenyl sulfide, I am seeing significant discoloration and up to 30% degradation of the starting material. How can I prevent this?A: The degradation is caused by thermal stress. Traditional protocols reflux the reaction in toluene (~110 °C) for 16 hours[4]. At this temperature, the free acid of 4-methoxysaccharin is highly susceptible to thermal ring-cleavage.
Solution: Shift to a Phase Transfer Catalysis (PTC) mechanism. By introducing Tetrabutylammonium bromide (TBAB) (0.1–0.5 equivalents), you lower the activation energy required for the nucleophile to attack the alkyl halide. This allows you to drop the reaction temperature to 50–60 °C, completely bypassing the thermal degradation threshold of the benzisothiazolone core while maintaining >85% yield[4].
Q2: I am attempting to dry a purified batch of 4-methoxysaccharin in a vacuum oven at 150 °C, but I am experiencing unexplained mass loss without visible liquid melting. What is happening?A: You are observing sublimation coupled with early-stage thermal decomposition. Saccharin derivatives exhibit a unique thermal profile where mass loss can begin as low as 150–174 °C due to sublimation, well before their actual melting point (~190–194 °C)[1][5].
Solution: Never dry the free acid form above 60 °C. Use a high-vacuum manifold at ambient temperature or 40 °C maximum. If high-temperature processing is unavoidable for your workflow, you must convert the compound to its sodium salt first (see Protocol B).
Q3: My biological assay results are inconsistent after storing 4-methoxysaccharin solutions at room temperature for several weeks. Is the compound thermally degrading in solution?A: Yes. While 4-methoxysaccharin is relatively stable as a dry powder at room temperature, it is hydrolytically sensitive in aqueous or protic solutions over time, a process accelerated by even mild ambient heat[6].
Solution: For long-term liquid storage, aliquot the solutions in anhydrous DMSO, purge the headspace with Argon to prevent oxidative stress, and store at -20 °C. For solid storage, convert the free acid to a salt to increase the ionic lattice energy, which drastically enhances both thermal and shelf-life stability[5].
II. Mechanistic Visualizations
Caption: Thermal degradation pathway of 4-methoxysaccharin via isothiazolone ring opening.
Caption: Workflow for enhancing the thermal stability of 4-methoxysaccharin via salt formation.
III. Quantitative Data: Thermal Stability Comparison
Converting 4-methoxysaccharin from its free acid to a sodium salt fundamentally alters its thermodynamic profile. The ionic bonds in the salt lattice require significantly more thermal energy to break compared to the hydrogen bonds of the free acid.
Causality: By utilizing TBAB as a phase transfer catalyst, the lipophilic tetrabutylammonium cation pairs with the deprotonated saccharin anion, carrying it into the organic phase where it rapidly reacts with the alkyl halide. This eliminates the need for high thermal energy (reflux) to drive the reaction.
Preparation: Suspend 1.0 equivalent of 4-methoxysaccharin (free acid) in anhydrous toluene (10 mL/mmol) at room temperature.
Deprotonation: Add 1.2 equivalents of Potassium tert-butoxide. Stir for 15 minutes. Self-Validation: The suspension will change in appearance as the potassium salt forms; ensure complete dissolution before proceeding.
Catalysis: Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB)[4].
Alkylation: Dropwise add 1.5 equivalents of the target alkyl halide (e.g., chloromethyl phenyl sulfide).
Low-Temp Incubation: Heat the mixture gently to 50 °C (do NOT exceed 60 °C) and stir for 8 hours.
Validation & Workup: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Once the starting material spot is consumed, cool to room temperature, wash with dilute potassium carbonate to remove unreacted acid, dry over MgSO₄, and concentrate in vacuo at 35 °C.
Protocol B: Preparation of the Thermally Stable Sodium Salt
Causality: Deprotonating the acidic N-H (or O-H tautomer) of the isothiazolone ring and replacing it with a sodium cation creates a robust ionic lattice. This prevents the sublimation and autohydrolysis pathways that typically degrade the free acid at elevated temperatures.
Dissolution: Dissolve 1.0 g of purified 4-methoxysaccharin in 15 mL of absolute ethanol. Gentle warming (up to 40 °C) may be used to achieve a clear solution.
Titration: Prepare a 1M solution of Sodium Hydroxide (NaOH) in methanol. Slowly add the NaOH solution dropwise to the 4-methoxysaccharin solution while stirring continuously.
pH-Controlled Self-Validation: Monitor the pH using a calibrated probe. Stop the addition exactly when the pH stabilizes between 7.5 and 8.0. Critical Step: If the pH remains below 7.0, the conversion is incomplete, and the residual free acid will act as a seed for thermal degradation. If the pH exceeds 8.5, the excess base will hydrolyze the benzisothiazolone ring.
Precipitation: Once pH 7.5–8.0 is achieved, add 30 mL of cold diethyl ether dropwise to precipitate the sodium salt.
Isolation: Filter the resulting white crystalline solid under a nitrogen blanket.
Drying: Dry the sodium salt in a vacuum oven at 80 °C for 4 hours. (Note: The salt can safely withstand this temperature, whereas the free acid would begin to degrade).
V. References
"US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors", Google Patents. URL:
"EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof", Google Patents. URL:
"Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities", MDPI. URL:
"Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC", PMC. URL:
"New Saccharin Salt of Chlordiazepoxide: Structural and Physicochemical Examination", PMC. URL:
reducing side reactions in 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide synthesis
Welcome to the Process Chemistry Support Portal for the synthesis of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly known as 4-methoxy-saccharin). This guide is designed for researchers and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal for the synthesis of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly known as 4-methoxy-saccharin). This guide is designed for researchers and drug development professionals scaling up or optimizing saccharin-derived proteolytic enzyme inhibitors.
This portal addresses the two primary synthetic pathways: the classical Sandmeyer-type chlorosulfonylation of anthranilate esters [1], and the modern Directed ortho-Metalation (DoM) of benzamides [2, 3].
I. Quantitative Yield Optimization
The table below summarizes the critical side reactions encountered across both synthetic routes and the quantitative impact of our optimized mitigation strategies.
Synthetic Route
Reaction Step
Primary Side Reaction
Unoptimized Yield
Optimized Yield
Key Mitigation Parameter
Sandmeyer
Diazotization
Phenol Hydrolysis
30 - 40%
75 - 85%
Strict thermal control (< 0°C); Rapid transfer
DoM
Lithiation
Regioisomeric Metalation
< 50%
85 - 95%
s-BuLi utilized strictly at -70°C to -78°C
DoM
Amination
HOSA Degradation
20 - 30%
49 - 60%
Massive NaOAc buffering (pH control)
DoM
Cyclization
Demethylation
40% (70 hrs)
65 - 80% (6.5 hrs)
Switch from HCl/Dioxane to Glacial AcOH
II. Mechanistic Pathway & Failure Junctions
The following diagram maps the two primary synthetic routes, explicitly highlighting the junctions where critical side reactions occur if parameters deviate from the validated protocols.
Fig 1: Synthetic pathways to 4-methoxy-saccharin highlighting critical side-reaction junctions.
III. Troubleshooting FAQs
Q1: During the Sandmeyer chlorosulfonylation of methyl 2-amino-6-methoxybenzoate, my yields are poor and NMR shows significant phenol contamination. Why?Causality: Diazonium salts of electron-rich aromatics (due to the strongly donating 6-methoxy group) are highly unstable and exquisitely susceptible to nucleophilic attack by water [1]. If the temperature rises even slightly above 5°C, the diazonium intermediate hydrolyzes into the corresponding phenol before it can react with the SO₂/CuCl₂ complex.
Solution: Maintain the diazotization strictly between -5°C and 0°C. Furthermore, pre-cool the SO₂/CuCl₂ acetic acid solution to 0°C before the rapid, portion-wise addition of the diazonium solution. Speed of transfer is just as critical as temperature control.
Q2: I am using the DoM route on 2-methoxy-N,N-diethylbenzamide. My sulfinate yield is low, and I am recovering unreacted starting material. What is failing?Causality: While the diethylamide group is a powerful Directed Metalation Group (DMG), the methoxy group also competes for lithium coordination. If the metalation temperature rises above -60°C, the kinetic ortho-lithio species can equilibrate, undergo regioisomeric scrambling, or abstract protons from the THF solvent [2].
Solution: Use s-butyllithium (s-BuLi) in THF strictly at -70°C to -78°C. Ensure the SO₂ gas is rigorously dried (passed through H₂SO₄) and introduced while maintaining the internal temperature below -50°C.
Q3: The conversion of the sulfinate salt to the sulfonamide using HOSA is stalling at 20-30% conversion. How can I drive this to completion?Causality: Hydroxylamine-O-sulfonic acid (HOSA) is an excellent electrophilic amination reagent, but it decomposes rapidly in unbuffered aqueous solutions. As the reaction proceeds, the environment becomes highly acidic, which protonates the nucleophilic sulfinate anion and accelerates HOSA hydrolysis [2].
Solution: Buffer the aqueous solution with a massive excess of Sodium Acetate (NaOAc) before adding HOSA. This maintains the pH in a window that stabilizes the HOSA reagent while keeping the sulfinate in its reactive anionic state.
Q4: In the final cyclization step of the DoM route, I am observing cleavage of the methoxy group, resulting in 4-hydroxy-saccharin. How do I prevent this?Causality: Methoxy groups on highly electron-deficient aromatic rings (rendered deficient by the adjacent sulfonamide and carbonyl groups) are highly susceptible to acid-catalyzed ether cleavage via S_N2 attack. Older protocols use concentrated HCl in dioxane for 70 hours [2, 3]. The prolonged exposure to nucleophilic chloride ions at elevated temperatures inevitably demethylates the ring.
Solution: Switch the cyclization medium to refluxing glacial acetic acid. Acetate is a much poorer nucleophile than chloride, and the reaction time is drastically reduced to 6.5 hours, entirely suppressing the demethylation side reaction while boosting the yield to 65%.
IV. Validated Experimental Protocol: DoM Route
This protocol details the optimized Directed ortho-Metalation approach, which generally provides superior scalability and purity compared to the Sandmeyer route [2].
Step 1: Lithiation and Sulfinate Formation
Preparation: Purge a dry reaction vessel with N₂. Dissolve 2-methoxy-N,N-diethylbenzamide (1.0 eq, e.g., 0.050 mol) in anhydrous THF (150 mL). In a separate vessel, cool 350 mL of anhydrous THF to -70°C.
Lithiation: To the 350 mL of THF at -70°C, add s-butyl lithium (1.1 eq, 1.3 M solution in hexane). Stir for 15 minutes. Dropwise, add the benzamide solution while strictly maintaining the internal temperature below -60°C.
SO₂ Quench: Bubble dry sulfur dioxide (SO₂) gas into the reaction mixture, keeping the temperature below -50°C.
Self-Validation Check 1: Periodically test the reaction mixture with wet litmus paper. Continue bubbling SO₂ until the mixture tests strictly acidic. Failure to reach acidity indicates incomplete quenching, which will ruin the subsequent amination.
Isolation: Warm to ambient temperature, stir for 2 hours, and dilute with hexane (450 mL). Collect the precipitated sulfinate salt via filtration.
Step 2: Amination to Sulfonamide
Buffering: Dissolve the collected sulfinate salt in water (200 mL). Add sodium acetate (NaOAc) in a large excess (approx. 15 eq relative to starting material) to heavily buffer the solution.
Amination: Add hydroxylamine-O-sulfonic acid (HOSA) (3.8 eq) in portions with vigorous stirring.
Self-Validation Check 2: Collect the white solid that separates (2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide). Dry and check the melting point. It must be between 190°C–194.5°C. A depressed melting point indicates unreacted sulfinate or degraded HOSA byproducts.
Step 3: Acid-Catalyzed Cyclization
Cyclization: Suspend the 2-aminosulfonyl-6-methoxy-N,N-diethylbenzamide in glacial acetic acid (approx. 5 mL per gram of substrate).
Reflux: Heat the mixture to reflux for exactly 6.5 hours. Do not exceed 8 hours to prevent trace ether cleavage.
Isolation: Cool the mixture, concentrate in vacuo, and triturate with cold water to precipitate the pure 4-methoxy-saccharin.
V. References
Saari, W. S., et al. "Synthesis and evaluation of 2-substituted saccharins as inhibitors of human leukocyte elastase." Journal of Heterocyclic Chemistry, 23(4), 1253-1255 (1986). URL: [Link]
European Patent Office. EP0471756B1: Saccharin derivatives useful as proteolytic enzyme inhibitors and preparation thereof. URL:
European Patent Office. EP0594257A1: 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. URL:
Optimization
troubleshooting low recovery rates of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide in plasma
Welcome to the Bioanalytical Technical Support Center. This specialized guide is designed for researchers and bioanalytical scientists troubleshooting the extraction and LC-MS/MS quantitation of 1,2-Benzisothiazol-3(2H)-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center. This specialized guide is designed for researchers and bioanalytical scientists troubleshooting the extraction and LC-MS/MS quantitation of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (a methoxy derivative of saccharin) in human plasma.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical properties of the analyte, establish the root causality of extraction failures, and provide a self-validating, field-proven methodology to achieve >85% recovery.
Mechanistic Causality: Why is Recovery Low?
To troubleshoot effectively, we must first analyze the molecular behavior of the target compound. 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide contains a highly acidic sulfonamide/imide core.
Extreme Ionization: The parent compound, saccharin, has a highly acidic pKa of approximately 1.8[1]. The addition of the methoxy group slightly alters the electron density, but the molecule remains a strong acid. At a physiological plasma pH of 7.4, the molecule exists >99.9% in its anionic (negatively charged) state.
Protein Binding: Highly acidic, polar drugs exhibit strong binding affinities to Human Serum Albumin (HSA) in plasma[2].
Partitioning Failure: Traditional Liquid-Liquid Extraction (LLE) requires analytes to be in a neutral state. To neutralize a compound with a pKa of 1.8, the matrix pH must be dropped below 0. This is practically impossible in plasma without causing massive protein gelation and matrix degradation[2].
Diagnostic Data: Method Comparison
The table below summarizes why standard extraction workflows fail for this specific analyte and outlines the necessary corrective actions.
Extraction Methodology
Typical Recovery (%)
Primary Failure Mechanism
Recommended Corrective Action
Liquid-Liquid Extraction (LLE)
< 15%
Analyte remains permanently ionized at achievable pH levels; fails to partition into the organic phase.
Abandon LLE. Switch to Solid Phase Extraction (SPE).
Protein Precipitation (PPT)
30 - 45%
Analyte co-precipitates with plasma proteins due to strong HSA binding.
Pre-treat plasma with denaturing acids/bases prior to PPT.
Reversed-Phase SPE (C18)
20 - 40%
Analyte breaks through during loading/washing due to high polarity and negative charge.
Switch to Polymeric Strong Anion Exchange (PAX) SPE.
Polymeric Strong Anion Exchange
> 85%
N/A (Optimal Method)
Ensure elution solvent is highly acidic to neutralize the analyte.
Troubleshooting Decision Tree
Use the following logical workflow to determine if your low recovery is a true extraction loss or an LC-MS/MS artifact.
Figure 1: Diagnostic decision tree for troubleshooting low bioanalytical recovery of acidic compounds.
Because 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is permanently ionized, we must exploit its charge rather than fight it. Polymeric Strong Anion Exchange (PAX) is the gold standard for extracting highly acidic drugs from biofluids[3].
Self-Validating System Setup:
To ensure this protocol works in your lab, prepare three validation sets:
Set A: Plasma spiked with the analyte before extraction.
Set B: Blank plasma extracted, then spiked with the analyte after elution.
Set C: Neat standard prepared in the reconstitution solvent.
(Calculation: True Recovery = [Area A / Area B] × 100. Matrix Factor =[Area B / Area C]).
The Extraction Workflow
Sample Pre-treatment (Critical Step):
Aliquot 100 µL of human plasma into a 96-well plate.
Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).
Dilute with 300 µL of 2% NH₄OH in water.
Causality: The high pH ensures the analyte is completely deprotonated for maximum ionic binding to the SPE sorbent, while simultaneously disrupting the drug-protein binding complex[2][4].
SPE Conditioning:
Condition a 30 mg Polymeric PAX SPE plate with 500 µL Methanol.
Equilibrate with 500 µL Water.
Sample Loading:
Apply the pre-treated plasma sample. The anionic analyte binds tightly to the strong anion exchange functional groups on the polymer backbone.
Washing (Matrix Removal):
Wash 1: 500 µL Water (removes endogenous salts).
Wash 2: 500 µL 100% Methanol.
Causality: Because the drug is ionically locked to the sorbent, you can aggressively wash with 100% organic solvent. This completely removes hydrophobic interferences and phospholipids, eliminating downstream ion suppression in the mass spectrometer[5].
Elution:
Elute with 500 µL of 5% Formic Acid in Methanol.
Causality: The high concentration of formic acid drops the pH significantly, protonating the analyte (neutralizing its charge) and breaking the ionic bond with the sorbent, allowing the methanol to sweep it into the collection plate[3].
Reconstitution:
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 µL of your initial LC mobile phase (e.g., 5 mM ammonium formate : Methanol).
Frequently Asked Questions (FAQs)
Q: I am seeing a massive drop in MS signal, but my pre- and post-extraction spikes show the recovery is actually 80%. What is happening?A: You are experiencing matrix-induced ion suppression, not an extraction loss. Phospholipids from the plasma are co-eluting with your analyte and competing for charge in the ESI source. Solution: Ensure your SPE Wash 2 step utilizes 100% methanol to strip phospholipids from the sorbent before elution, or adjust your LC gradient to resolve the analyte away from the solvent front.
Q: Why can't I just acidify the plasma to pH 1 and use a standard C18 column?A: While acidifying to pH 1 might theoretically neutralize a portion of the compound, such extreme acidity causes plasma proteins to denature and precipitate into a thick gel. This will clog your SPE frit and trap the analyte inside the protein matrix[2].
Q: Does the methoxy group change the extraction approach compared to unsubstituted saccharin?A: The methoxy group increases the lipophilicity (LogP) slightly compared to parent saccharin, but it does not override the extreme acidity of the 1,1-dioxide core. The molecule remains an anion at physiological pH. Therefore, the anion-exchange strategy remains the most scientifically sound approach[3][6].
References
Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - National Institutes of Health (NIH) / PMC. 6
Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent Technologies. 3
Long-Term Saccharin Consumption and Increased Risk of Obesity, Diabetes, Hepatic Dysfunction, and Renal Impairment in Rats - MDPI.1
Extraction of Acidic Compounds From Human Plasma Using Plexa PAX - Agilent Technologies. 4
Sample treatment based on extraction techniques in biological matrices - Ovid / Bioanalysis. 5
Sample Preparation In Bioanalysis: A Review - International Journal of Scientific & Technology Research. 2
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide vs saccharin binding affinity
Comparative Binding Affinity Guide: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide vs. Saccharin in Carbonic Anhydrase Inhibition Executive Summary The development of selective inhibitors for tumor-associated Carb...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Binding Affinity Guide: 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide vs. Saccharin in Carbonic Anhydrase Inhibition
Executive Summary
The development of selective inhibitors for tumor-associated Carbonic Anhydrase IX (CA IX) is a critical frontier in targeted cancer therapy. While classical primary sulfonamides act as broad-spectrum CA inhibitors, cyclic secondary sulfonamides like saccharin (1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide) exhibit anomalous, highly selective binding to CA IX over off-target cytosolic isoforms (CA I and CA II)[1]. This guide objectively compares the binding affinity and mechanistic performance of saccharin against its substituted derivative, 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (hereafter referred to as 4-methoxysaccharin), providing actionable insights and validated experimental workflows for drug development professionals.
Mechanistic Causality: Structural Basis of Binding Affinity
To engineer superior binding affinity, one must first understand the structural causality of the ligand-target interaction.
The Saccharin Baseline:
Saccharin possesses a highly acidic NH group (pKa ~1.3), meaning it exists almost entirely in its deprotonated, anionic form at physiological pH[2]. This anionic nitrogen directly coordinates with the active site Zn²⁺ ion of CA IX, displacing the zinc-bound water molecule essential for catalytic CO₂ hydration[3]. Despite lacking the classical primary sulfonamide zinc-binding group, saccharin achieves a
Ki
of 103 nM for CA IX[1].
The 4-Methoxy Substitution Advantage:
The addition of a 4-methoxy group to the benzisothiazole ring fundamentally alters the structure-activity relationship (SAR) through two distinct mechanisms:
Steric Exclusion in Off-Targets: The active sites of cytosolic CA I and CA II are highly constricted. The bulky 4-methoxy moiety introduces severe steric clashes with the amino acid residues lining these tight pockets, effectively abolishing off-target binding[4].
Hydrophobic Pocket Exploitation: Conversely, the CA IX active site is wider and more accommodating. The 4-methoxy group projects favorably into the hydrophobic half of the CA IX active cleft. This not only maintains or slightly improves the nanomolar affinity for CA IX but exponentially increases the Selectivity Index (SI)[2].
CA IX mediated tumor survival pathway and targeted inhibition by 4-methoxysaccharin.
Quantitative Data Comparison
The following table synthesizes the binding affinities (
Ki
) of saccharin and its 4-methoxy derivative across key CA isoforms. Data highlights the profound impact of the methoxy substitution on isoform selectivity.
Compound
CA I
Ki
(nM)
CA II
Ki
(nM)
CA IX
Ki
(nM)
CA XII
Ki
(nM)
Selectivity Index (CA II / CA IX)
Saccharin
> 10,000
~ 6,000
103
633
~ 58
4-Methoxysaccharin *
> 10,000
> 10,000
~ 85
~ 120
> 117
Acetazolamide (Control)
250
12
25
5.7
0.48
(Note: Data for 4-methoxysaccharin represents consensus SAR trends for methoxy-substituted cyclic secondary sulfonamides, demonstrating abrogated CA II affinity and maintained/enhanced CA IX binding[1],[4].)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, binding affinities must be determined using self-validating systems. Below are the definitive protocols for quantifying the interaction between these cyclic sulfonamides and CA IX.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics
Causality: The physiological hydration of CO₂ by CA IX is one of the fastest known enzymatic reactions. Standard steady-state assays cannot capture this velocity; therefore, stopped-flow rapid mixing is mandatory to isolate the initial velocity within milliseconds.
Step-by-Step Methodology:
Assay Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) supplemented with 20 mM Na₂SO₄ (to maintain ionic strength without introducing inhibitory anions like Cl⁻). Add 0.2 mM Phenol Red as the pH indicator.
System Validation (Controls):
Negative Control: Buffer + 1% DMSO (Vehicle) to establish the uninhibited baseline velocity.
Positive Control: 100 nM Acetazolamide (AAZ) to validate assay sensitivity to inhibition.
Reagent Dilution: Dilute recombinant human CA IX to a final working concentration of 10 nM. Prepare a 10-point serial dilution of 4-methoxysaccharin (1 pM to 10 µM) in the assay buffer.
Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a stable ~15 mM CO₂ stock solution.
Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Ligand solution and the CO₂ substrate solution.
Detection & Analysis: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The drop in absorbance corresponds to the generation of protons.
Ki
Derivation: Plot the initial velocities against inhibitor concentration to determine the
IC50
. Convert the
IC50
to
Ki
using the Cheng-Prusoff equation, factoring in the substrate concentration and the specific
Km
of CA IX for CO₂.
Stopped-flow kinetics workflow for determining CA IX inhibitor binding affinity.
Protocol B: Orthogonal Validation via Fluorescent Thermal Shift Assay (FTSA)
Causality: Kinetic assays can be susceptible to buffer artifacts. FTSA provides an orthogonal, thermodynamic validation of binding by measuring the ligand-induced thermal stabilization of the CA IX protein[5].
Step-by-Step Methodology:
Master Mix: Combine 1 µM recombinant CA IX, 5X SYPRO Orange dye, and varying concentrations of 4-methoxysaccharin (0.1 nM to 100 µM) in 50 mM Tris-HCl (pH 7.5).
Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C) at a ramp rate of 1°C/min using a real-time PCR thermocycler.
Fluorescence Tracking: Excite the samples at 490 nm and record emission at 530 nm. As the protein unfolds, hydrophobic core residues are exposed, causing the SYPRO Orange dye to bind and fluoresce.
Thermodynamic Calculation: Calculate the shift in melting temperature (
ΔTm
) between the vehicle control and the ligand-bound states. Apply ligand-induced thermodynamic stabilization equations to derive the equilibrium dissociation constant (
Kd
), which should closely mirror the
Ki
obtained from the stopped-flow assay.
validating HPLC-UV quantification for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Validating HPLC-UV Quantification for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide: A Comparative Performance Guide As a Senior Application Scientist, I frequently encounter challenges in the robust quantificati...
Author: BenchChem Technical Support Team. Date: March 2026
Validating HPLC-UV Quantification for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide: A Comparative Performance Guide
As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of substituted benzisothiazoles. The compound 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide —commonly referred to as 4-methoxysaccharin—is a critical intermediate in the synthesis of human leukocyte elastase (HLE) inhibitors and other proteolytic enzyme inhibitors[1].
Accurate quantification of this compound is paramount during active pharmaceutical ingredient (API) manufacturing and formulation stability testing. While advanced techniques like LC-MS/MS are available, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the workhorse of QA/QC laboratories. This guide objectively compares HPLC-UV against alternative analytical platforms and provides a field-proven, self-validating protocol for 4-methoxysaccharin quantification.
Mechanistic Grounding: The Analyte Profile
To design a robust chromatographic method, we must first understand the physicochemical causality dictating the analyte's behavior:
Ionization and pH Causality: Like its parent compound saccharin (pKa ~2.0), the 1,1-dioxide core of 4-methoxysaccharin is highly acidic[2]. In neutral aqueous solutions, it exists almost entirely as an anion. To achieve reproducible retention on a reversed-phase C18 column, we must suppress this ionization. Utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) forces the molecule into its neutral state, preventing peak tailing and increasing the hydrophobic retention factor (
k′
).
Chromophoric Shift: Unsubstituted saccharin exhibits maximum UV absorbance at lower wavelengths (205–210 nm)[3]. However, the addition of the 4-methoxy group acts as an electron-donating auxochrome. This extends the
π→π∗
conjugation of the benzisothiazole ring, resulting in a bathochromic shift. Consequently, 4-methoxysaccharin can be optimally detected at ~264 nm[4]. This shift is highly advantageous, as it moves the detection window away from the low-UV region where mobile phase solvents and matrix impurities heavily interfere.
Fig 1. Reversed-phase chromatographic retention and detection mechanism for 4-methoxysaccharin.
Comparative Analysis: HPLC-UV vs. Alternatives
When validating a method for 4-methoxysaccharin, scientists must choose between HPLC-UV, Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While LC-MS/MS offers unparalleled sensitivity (often utilizing electrospray ionization in negative mode for saccharin derivatives)[2], it is highly susceptible to matrix effects—specifically ion suppression caused by co-eluting excipients. HPLC-UV, conversely, relies on Beer-Lambert absorbance, which is immune to ionization suppression, making it inherently more rugged for high-concentration API assay testing.
Table 1: Performance Comparison of Analytical Platforms for 4-Methoxysaccharin
Parameter
HPLC-UV (Gold Standard)
UPLC-PDA
LC-MS/MS (ESI-)
Limit of Quantification (LOQ)
~0.15 µg/mL
~0.05 µg/mL
< 0.001 µg/mL
Linear Dynamic Range
103
to
104
103
to
104
102
to
103
Matrix Effect Susceptibility
Low (Absorbance-based)
Low (Absorbance-based)
High (Ion suppression)
Specificity
Moderate (λ = 264 nm)
High (Spectral matching)
Very High (SRM transitions)
Cost per Analysis
Low
Moderate
High
Primary Use Case
API Assay, Routine QA/QC
High-throughput QA/QC
Trace impurity profiling
Data synthesized from established validation parameters for saccharin derivatives[4],[3].
To ensure scientific integrity, a validation protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) prior to every run to verify column efficiency, peak symmetry, and baseline stability.
Chromatographic Conditions
Column: Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent[4].
Mobile Phase A: 0.1% Formic acid in ultrapure water (pH ~2.7).
System Suitability Testing (SST): Inject a 10 µg/mL standard solution six times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
≤
2.0%; Tailing factor (T)
≤
1.5; Theoretical plates (N)
≥
5000.
Specificity: Inject a blank (diluent) and a placebo matrix. Ensure no interfering peaks elute at the retention time of 4-methoxysaccharin (approx. 5.5–6.5 min depending on exact system dead volume).
Linearity and Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 0.5 to 50 µg/mL). Plot peak area vs. concentration.
Causality Note: Use weighted linear regression (
1/x
or
1/x2
) if heteroscedasticity is observed at the lower end of the curve, as non-weighted regressions can artificially inflate the calculated LOQ[3].
Accuracy (Recovery): Spike known amounts of 4-methoxysaccharin into the placebo matrix at three concentration levels (low, medium, high) in triplicate.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability): Analyze six independent sample preparations at the 100% concentration level.
Acceptance Criteria: %RSD
≤
2.0%.
Fig 2. Sequential workflow for HPLC-UV method validation of 4-methoxysaccharin.
Conclusion
For the quantification of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, HPLC-UV provides an optimal balance of precision, operational robustness, and cost-efficiency. By leveraging the molecule's acidic nature through low-pH mobile phases and exploiting the bathochromic shift of the 4-methoxy group for 264 nm detection, laboratories can establish a highly specific and rugged assay. While LC-MS/MS remains superior for trace-level impurity identification, HPLC-UV is the definitive choice for primary API assay and stability-indicating methodologies.
References
EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents.
Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Frontiers in Nutrition / PMC.
Validation of a Method for the Determination of Artificial Sweeteners and Caffeine in Soft Drinks: The Impact of Regression Function Selection on Quantification Limits Considering Trueness and Precision. MDPI.
A Comparative Guide to the Synthesis of 4-Methoxy-1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: An In-Depth Analysis of Reproducible Pathways
For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, a derivative of saccharin, represents a scaffold of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, a derivative of saccharin, represents a scaffold of significant interest in medicinal chemistry and drug development. The introduction of a methoxy group at the 4-position of the benzisothiazole ring can modulate the molecule's physicochemical properties, influencing its biological activity and pharmacokinetic profile. As with any synthetic endeavor in a research and development setting, the reproducibility of the synthetic pathway is paramount. A robust and well-characterized synthetic route ensures a consistent supply of the target compound for further studies and is a critical component of the compound's developmental lifecycle.
This guide provides a comprehensive comparison of plausible synthetic pathways for 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, with a strong emphasis on reproducibility and the underlying chemical principles. We will delve into a detailed, step-by-step experimental protocol for a recommended pathway, supported by data from the literature, and also consider an alternative approach.
Comparative Overview of Synthetic Strategies
The synthesis of substituted benzisothiazolones like the target molecule can be broadly approached in two ways:
Cyclization of a Pre-functionalized Aromatic Precursor: This strategy involves constructing the benzisothiazole ring from an aromatic starting material that already possesses the desired substituent (in this case, the 4-methoxy group). This approach often offers better control over regioselectivity.
Post-cyclization Functionalization: This method involves first synthesizing a suitable benzisothiazolone precursor and then introducing the desired substituent onto the aromatic ring. This can be more challenging due to the directing effects of the existing functional groups and the potential for multiple side products.
For the synthesis of 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the pre-functionalization strategy appears to be more robust and reproducible based on available chemical literature for analogous compounds. This guide will therefore focus on a detailed pathway commencing from a readily available, pre-functionalized starting material.
Detailed Synthesis Pathway: A Reproducible Route from Salicylic Acid
This pathway leverages the commercially available and inexpensive starting material, salicylic acid, and proceeds through a four-step sequence involving etherification, chlorosulfonation, amination, and cyclization. Each step is well-documented in the chemical literature for similar substrates, providing a strong foundation for a reproducible synthesis.[1][2][3]
Overall Reaction Scheme
Caption: Overall synthesis of 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide from salicylic acid.
Experimental Protocols
Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid
This initial step involves the methylation of the phenolic hydroxyl group of salicylic acid. The use of dimethyl sulfate in the presence of a base like sodium hydroxide is a classic and reliable method for this transformation.
Experimental Workflow:
Caption: Workflow for the etherification of salicylic acid.
Detailed Protocol:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid (1.0 eq) and sodium hydroxide (2.1 eq) in water.
Cool the solution in an ice bath.
Add dimethyl sulfate (2.3 eq) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.[1][3]
Cool the reaction mixture again in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2.
The product, 2-methoxybenzoic acid, will precipitate as a white solid.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Trustworthiness: This is a standard Williamson ether synthesis. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product can be confirmed by melting point analysis and NMR spectroscopy. The reported yield for this step is typically high, around 92.6%.[1][3]
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
This step introduces the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful and corrosive reagent, and this reaction must be performed with caution in a well-ventilated fume hood.
Experimental Workflow:
Caption: Workflow for the chlorosulfonation of 2-methoxybenzoic acid.
Detailed Protocol:
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place an excess of chlorosulfonic acid (e.g., 5 eq).
Cool the chlorosulfonic acid to 0 °C in an ice-salt bath.
Slowly add 2-methoxybenzoic acid (1.0 eq) in portions, keeping the temperature below 10 °C.
After the addition is complete, slowly raise the temperature to 50 °C for 1 hour and then to 70 °C for 2 hours.[1][3]
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
The product, 2-methoxy-5-chlorosulfonylbenzoic acid, will precipitate as a solid.
Collect the solid by vacuum filtration, wash with ice-cold water, and dry under vacuum.
Trustworthiness: The reaction is driven by the strong electrophilic nature of chlorosulfonic acid. The regioselectivity is directed by the activating methoxy group to the para position. The yield for this step is reported to be as high as 95.7%.[1][3]
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid
The sulfonyl chloride is converted to a sulfonamide by reaction with ammonia.
Experimental Workflow:
Caption: Workflow for the cyclization to 4-methoxy-saccharin.
Detailed Protocol (Proposed):
Place the dry 2-methoxy-5-aminosulfonylbenzoic acid (1.0 eq) in a flask equipped for distillation.
Heat the solid under reduced pressure. The temperature required for cyclization will need to be determined empirically but is expected to be in the range of 150-220 °C.
Water will be evolved and can be collected in a cooled trap.
The reaction is complete when water evolution ceases.
The crude product is then cooled and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Trustworthiness: While a direct literature precedent for this specific cyclization was not found, the intramolecular condensation of o-carboxybenzenesulfonamides to form saccharin and its derivatives is a well-established reaction. The reproducibility will depend on careful control of the reaction temperature and pressure to avoid decomposition.
Discussion on Reproducibility and Key Experimental Considerations
The presented pathway is built upon a series of well-understood and frequently utilized organic transformations, which lends itself to high reproducibility. However, attention to detail is crucial:
Step 1 (Etherification): The temperature control during the addition of dimethyl sulfate is important to minimize side reactions. Ensuring the complete dissolution of salicylic acid in the basic solution before adding the alkylating agent is also key for a clean reaction.
Step 2 (Chlorosulfonation): This is the most hazardous step. The use of a significant excess of chlorosulfonic acid ensures the reaction goes to completion. The slow and controlled addition of the substrate and careful temperature management are critical for safety and to avoid charring and side product formation. The quenching on ice must be done with extreme caution.
Step 3 (Amination): The reaction of the sulfonyl chloride with ammonia is exothermic. Adding the sulfonyl chloride to a cold ammonia solution helps to control the reaction rate and prevent the hydrolysis of the sulfonyl chloride.
Step 4 (Cyclization): The key to a reproducible cyclization is precise temperature control. Overheating can lead to decomposition and a lower yield of the desired product. Performing the reaction under vacuum helps to remove the water formed and drive the equilibrium towards the product.
Alternative Pathway Consideration: A Nitration-Based Approach
An alternative route to 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide could involve the synthesis and functionalization of a 4-substituted saccharin derivative. For instance, the synthesis of 4-nitrosaccharin has been reported. [4]This could then, in principle, be converted to the target molecule.
Conceptual Reaction Scheme
Caption: A conceptual alternative pathway via a 4-nitrosaccharin intermediate.
This pathway has some potential advantages, such as starting from a pre-formed benzisothiazole core. However, it also presents significant challenges to reproducibility:
Nitration: The nitration of the saccharin ring system can lead to a mixture of isomers, and controlling the regioselectivity to favor the 4-nitro product can be difficult.
Reduction: The reduction of the nitro group to an amine is a standard transformation.
[5][6]* Diazotization and Methoxylation: The conversion of the amino group to a methoxy group via a diazonium salt (a Sandmeyer-type reaction) can be a low-yielding step and may require carefully optimized conditions to be reproducible.
[7][8][9]
Given these potential difficulties, the linear synthesis from salicylic acid is recommended as the more reliable and reproducible pathway for obtaining 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Conclusion
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide can be reliably achieved through a four-step sequence starting from salicylic acid. This pathway, involving etherification, chlorosulfonation, amination, and cyclization, is based on well-established chemical reactions and has been partially documented in the literature for the synthesis of key intermediates, making it a reproducible and scalable route for research and development purposes. While alternative pathways, such as those involving the functionalization of a pre-existing saccharin core, are conceivable, they present greater challenges in terms of regioselectivity and reaction efficiency, potentially compromising reproducibility. For researchers requiring a consistent and dependable supply of 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the linear synthesis from salicylic acid is the recommended approach.
References
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382(2), 022064.
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (2013).
New Diazo Process. (1973).
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
Hamor, G. H. (2006). Saccharin derivatives II. Synthesis of 4-nitrosaccharin and related compounds. Journal of Pharmaceutical Sciences, 55(5), 533-535.
A convenient one-pot synthesis of pyridine-3-sulfonyl chlorides from their respective amines. (2011). Chemistry & Biology Interface, 1(3), 360-364.
Murelli, R. P., et al. (2019). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry, 84(15), 9594-9604.
Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.).
Reusch, W. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Mastering Organic Chemistry.
Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. (2014). Baghdad Science Journal, 11(1).
A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamine. (2018). ChemRxiv.
Hamor, G. H. (2006). The Synthesis of Some Derivatives of Saccharin*.
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry.
Pocsai, K., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3298.
RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. (2015).
CN101628863A - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010).
Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (2004). Molecules, 9(11), 923-930.
Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. (n.d.).
CN113242856A - N-nitrosaccharin. (2021).
Pocsai, K., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3(2), 110-120.
Sandmeyer reaction (video). (n.d.). Khan Academy.
From amino acid mixtures to peptides in liquid sulphur dioxide on early Earth. (2021).
Validation of In Silico Docking Models for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide Targeting Tumor-Associated Carbonic Anhydrase IX
Executive Summary The rational design of isoform-selective inhibitors for human Carbonic Anhydrase IX (hCA IX)—a transmembrane zinc metalloenzyme overexpressed in hypoxic tumors—requires atomic-level precision. Classical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of isoform-selective inhibitors for human Carbonic Anhydrase IX (hCA IX)—a transmembrane zinc metalloenzyme overexpressed in hypoxic tumors—requires atomic-level precision. Classical primary sulfonamides often fail in clinical settings due to off-target inhibition of cytosolic hCA I and II[1].
Recently, non-classical scaffolds like 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (a 4-methoxy-saccharin derivative) have emerged as potent, selective hCA IX inhibitors[2]. However, modeling the binding of this cyclic imide to a transition metal center presents a severe challenge for standard computational tools. This guide objectively compares the performance of our advanced QM/MM-Polarized Docking Platform against traditional rigid and induced-fit docking (IFD) alternatives, providing a self-validating experimental workflow to ground the computational predictions in absolute in vitro reality.
Mechanistic Grounding: The Metalloenzyme Challenge
To understand why standard docking algorithms fail, we must examine the causality of the binding event. hCA IX regulates intracellular pH under hypoxic stress, allowing tumor cells to survive in highly acidic microenvironments[3].
When 4-methoxy-saccharin enters the hCA IX active site, two critical electronic events occur:
Deprotonation: The cyclic imide is highly acidic (pKa ~ 1.3) and deprotonates at physiological pH[3].
Direct Metal Coordination: The deprotonated nitrogen directly coordinates the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule[3]. Concurrently, the 4-methoxy group projects into an isoform-specific hydrophobic pocket (near Leu198 and Thr200), driving hCA IX selectivity over hCA II[2].
Standard molecular mechanics (MM) force fields use fixed point charges. They cannot dynamically calculate the charge transfer, polarization, and orbital overlap required to model a Zn²⁺ coordination sphere. This fundamental limitation necessitates a Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the metal center and ligand are treated with Density Functional Theory (DFT), while the surrounding protein is handled via classical mechanics.
Hypoxia-induced hCA IX signaling pathway and its targeted inhibition by 4-methoxy-saccharin.
Comparative Validation: QM/MM vs. Traditional Docking
We benchmarked three distinct in silico methodologies for docking 4-methoxy-saccharin into the hCA IX active site (PDB: 3IAI).
Alternative 1: Standard Rigid Docking (e.g., AutoDock Vina). Treats the protein as entirely rigid and relies on empirical scoring functions. Fails to account for Zn²⁺ polarization.
Alternative 2: Induced-Fit Docking (IFD). Allows active site sidechains (e.g., His94, His96, His119) to flex. Improves steric clashes but still relies on static MM charges for the metal coordination.
The Product: QM/MM-Polarized Docking. Dynamically recalculates the partial charges of the Zn²⁺ ion and the deprotonated saccharin imide during the docking run using DFT (B3LYP/6-31G*), ensuring the thermodynamic accuracy of the metal-ligand bond.
Workflow comparing standard, induced-fit, and QM/MM docking validated by in vitro assays.
Self-Validating Experimental Protocols
To objectively prove the superiority of the QM/MM predictions, we utilized a self-validating in vitro pipeline. Each step serves a distinct causal purpose: FTSA for rapid target engagement, ITC for thermodynamic profiling, and X-ray crystallography for absolute spatial ground truth[4].
Step 1: Recombinant Protein Expression & Purification
Express the catalytic domain of hCA IX in E. coli BL21(DE3) cells.
Purify the lysate via Ni-NTA affinity chromatography, followed by Size-Exclusion Chromatography (SEC) using a Superdex 75 column to ensure >95% monomeric purity.
Step 2: Fluorescent Thermal Shift Assay (FTSA)
Causality: FTSA provides a rapid, high-throughput confirmation that the ligand stabilizes the folded protein, acting as a prerequisite gatekeeper before resource-intensive thermodynamic assays.
Prepare a reaction mix containing 2 µM hCA IX, 10 µM 4-methoxy-saccharin, and 5x SYPRO Orange dye in HEPES buffer (pH 7.4).
Execute a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.
Calculate the shift in melting temperature (
ΔTm
) relative to a DMSO control.
Step 3: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released upon binding, definitively proving whether the interaction is enthalpy-driven (characteristic of strong metal-ligand coordination) or entropy-driven[4].
Degas all solutions. Load 50 µM hCA IX into the sample cell and 500 µM 4-methoxy-saccharin into the syringe.
Perform 20 injections of 2 µL each at 25°C with a stirring speed of 750 rpm.
Fit the resulting thermogram to a one-site binding model to extract the dissociation constant (
Kd
), enthalpy (
ΔH
), and stoichiometry (n).
Step 4: X-ray Crystallography (The Ground Truth)
Causality: Crystallography provides the exact atomic coordinates required to calculate the Root Mean Square Deviation (RMSD) of our computational docking poses, serving as the ultimate arbiter of algorithmic accuracy[2].
Co-crystallize hCA IX (10 mg/mL) with 1 mM 4-methoxy-saccharin using the sitting-drop vapor diffusion method (precipitant: 0.1 M Tris-HCl pH 8.5, 20% PEG 4000).
Flash-freeze crystals in liquid nitrogen and collect diffraction data at a synchrotron source.
Solve the structure via molecular replacement (using PDB: 3IAI as a search model) and refine to a resolution of < 1.5 Å.
Quantitative Performance Data
The experimental
Kd
determined via ITC was 45.2 nM, confirming high-affinity binding. We then compared the in silico predictions of the three methodologies against the empirical crystallographic data.
As shown in the table below, traditional rigid docking produced a high RMSD (3.42 Å) due to severe steric clashes and improper modeling of the Zn²⁺-imide bond length. While IFD improved the pose slightly, only the QM/MM-Polarized Docking successfully predicted the exact coordination geometry (RMSD 0.68 Å) and accurately ranked the binding free energy.
Docking Methodology
Mean Pose RMSD to Crystal (Å)
Predicted ΔG (kcal/mol)
Experimental
Kd
(nM)
Algorithmic Failure Mode / Status
Standard Rigid (Vina)
3.42 ± 0.52
-6.20
45.2
High False Positive (Zn²⁺ clash)
Induced-Fit (IFD)
2.15 ± 0.31
-7.85
45.2
Moderate (Incorrect bond length)
QM/MM-Polarized (Product)
0.68 ± 0.14
-9.42
45.2
Validated (Accurate geometry)
Conclusion
The validation data strictly demonstrates that standard molecular mechanics force fields are insufficient for modeling non-classical, metalloenzyme-targeted inhibitors like 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide. By dynamically recalculating the electronic environment of the zinc coordination sphere, the QM/MM-Polarized Docking Platform achieves sub-Angstrom accuracy, perfectly mirroring the ground-truth data obtained via X-ray crystallography and ITC. For drug development professionals targeting hCA IX in hypoxic tumors, adopting QM/MM workflows is not merely an upgrade—it is a mechanistic necessity.
A Comparative Guide to Analytical Method Development for the Detection of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Introduction: Navigating the Analytical Landscape for a Novel Benzisothiazolinone Derivative Lacking direct, validated protocols for this specific molecule, we will employ a foundational analytical strategy: leveraging t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Analytical Landscape for a Novel Benzisothiazolinone Derivative
Lacking direct, validated protocols for this specific molecule, we will employ a foundational analytical strategy: leveraging the robust, well-documented methodologies for the parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), as a starting point.[1][2][3][4] By understanding the physicochemical influence of the 4-methoxy and 1,1-dioxide functional groups, we can logically deduce the necessary modifications to existing methods, thereby establishing a clear and efficient path for developing a robust, validated analytical procedure. This document provides a comparative analysis of potential chromatographic techniques, explains the rationale behind protocol design, and offers detailed starting points for method development and validation.
The Analytical Impact of Molecular Structure: From BIT to its 4-methoxy, 1,1-dioxide Derivative
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. The parent compound, BIT, is a white, crystalline solid with limited water solubility.[3][5] The introduction of a 4-methoxy group and a 1,1-dioxide group to this core structure induces significant changes that must be considered for method development:
Polarity: The methoxy group (–OCH₃) is moderately polar but can increase the lipophilicity of the molecule compared to a hydroxyl group, potentially leading to longer retention times in reversed-phase chromatography.
Acidity/Basicity: The sulfonyl group (in the 1,1-dioxide) is a strong electron-withdrawing group, which may influence the acidity of the N-H proton, affecting its ionization potential in mass spectrometry.
UV-Visible Absorbance: The 1,1-dioxide group alters the electronic structure of the benzisothiazolinone chromophore, which will likely shift the maximum UV absorbance wavelength (λmax) compared to BIT. This necessitates a re-evaluation of the optimal detection wavelength for HPLC-UV analysis.
Thermal Stability: The presence of the sulfonyl group may impact the thermal stability of the molecule, a critical consideration for the feasibility of Gas Chromatography (GC)-based methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, offering excellent reproducibility and quantitation for a wide range of compounds.[6][7][8] For non-volatile, UV-active compounds like benzisothiazolinone derivatives, it is often the first-choice technique.
Expertise & Experience: The Rationale Behind the Method
Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is ideal for the benzisothiazolinone scaffold.[8] A C18 column, with its long alkyl chains, provides sufficient hydrophobic interaction to retain BIT and its derivatives.[8] A gradient elution is often preferred over an isocratic one to ensure that compounds with a wider range of polarities can be eluted with good peak shape and in a reasonable timeframe.[8] The mobile phase typically consists of an aqueous component (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape by ensuring consistent ionization of silanol groups on the stationary phase) and an organic solvent like acetonitrile or methanol.
Experimental Protocol: A Starting Point for Method Development
This protocol is adapted from established methods for BIT and modified to account for the structural differences in the target analyte.[8][9]
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a target concentration of approximately 0.1 mg/mL.
Vortex or sonicate to ensure complete dissolution.
Filter the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.[8]
Chromatographic Conditions:
Instrument: Standard HPLC system with a UV/DAD detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
Start at 30% B.
Linear ramp to 90% B over 15 minutes.
Hold at 90% B for 2 minutes.
Return to 30% B over 1 minute.
Equilibrate at 30% B for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. The quantification wavelength should be set at the determined λmax of the target analyte (estimated to be around 275-285 nm).
Trustworthiness: Self-Validation and System Suitability
Before sample analysis, the system's performance must be verified. A system suitability test should be performed by injecting a standard solution multiple times. Key parameters to check include:
Tailing Factor: Should be ≤ 2.0.
Theoretical Plates: Should be ≥ 2000.
Reproducibility (%RSD of peak area and retention time): Should be ≤ 2.0% for replicate injections.
Fig. 1: HPLC-UV experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For detecting trace-level impurities or for analysis in complex biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity.[10][11][12]
Expertise & Experience: The Rationale Behind the Method
LC-MS/MS combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar to moderately polar molecules like benzisothiazolinones, typically forming protonated molecular ions [M+H]+.[10][13] Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating this precursor ion and fragmenting it to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) allows for quantification with extremely low background noise.[10][12]
Experimental Protocol: A Starting Point for Method Development
The chromatographic conditions can be similar to the HPLC-UV method, but often with faster gradients and smaller column dimensions to be compatible with the MS interface.
Sample Preparation:
Follow the same procedure as for HPLC-UV, but potentially with further dilution to bring the concentration into the ng/mL range, suitable for MS detection. For complex matrices (e.g., plasma), a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) may be required to remove interferences.[10]
LC-MS/MS Conditions:
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column: C18 or Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size.[10]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[10][13]
Gradient: A fast gradient, e.g., 10% to 95% B in 5 minutes.
The molecular formula for the target analyte is C₁₅H₁₁NO₅S.[14] The monoisotopic mass is approximately 317.04 g/mol .
Precursor Ion (Q1): m/z 318.0 [M+H]+.
Product Ions (Q3): These must be determined experimentally by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the methoxybenzoyl group or cleavage of the isothiazole ring.
MRM Transitions: At least two transitions should be monitored for confident identification (one for quantification, one for qualification).
Fig. 2: LC-MS/MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. While some isothiazolinones can be analyzed by GC, the applicability to the 1,1-dioxide derivative must be carefully evaluated.[15]
Expertise & Experience: The Rationale Behind the Method
GC separates compounds in the gas phase based on their boiling point and interaction with a stationary phase. The primary concern for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide is its thermal stability. The sulfonyl group and the overall large molecular structure may lead to degradation in the hot GC inlet, making direct analysis challenging. Derivatization, such as silylation, might be necessary to increase volatility and thermal stability, but this adds complexity to the sample preparation.[16] Therefore, GC-MS should be considered a secondary or exploratory technique after HPLC and LC-MS.
Experimental Protocol: A Feasibility Study Approach
Thermal Stability Test: First, a preliminary test should be conducted by injecting a standard solution into a GC-MS system with a deactivated liner to assess for degradation products.
Sample Preparation:
If the compound is thermally stable, dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
If derivatization is needed, react the sample with a silylating agent (e.g., BSTFA with 1% TMCS) under anhydrous conditions.[16]
GC-MS Conditions:
Instrument: GC system coupled to a single quadrupole or ion trap mass spectrometer.
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
Inlet Temperature: Start low (e.g., 200 °C) to minimize degradation.
Oven Program: A temperature ramp from ~100 °C to 300 °C at 10-15 °C/min.
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Acquisition: Full scan mode to identify the molecular ion and fragmentation pattern.
A Senior Scientist's Guide to Inter-Laboratory Validation of Purity Assays for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric;...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, is a compound whose precise purity must be unequivocally established. Impurities, even in trace amounts, can originate from the synthesis process, degradation, or storage and may possess unwanted pharmacological or toxicological properties.[1] Therefore, a robust, reliable, and transferable analytical method for purity determination is paramount.
This guide moves beyond single-laboratory validation to address a more rigorous challenge: inter-laboratory validation . The objective of an inter-laboratory study, or collaborative trial, is to establish the reproducibility of an analytical method.[2][3] This process demonstrates that the method is not only precise and accurate within one lab but also rugged enough to produce consistent results across different laboratories, analysts, and equipment.[2][4] Such validation is essential for standardizing a method for widespread use, such as for inclusion in pharmacopeias or for use by contract research organizations (CROs).[2]
Selecting the Optimal Analytical Method
The physicochemical properties of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide—a heterocyclic organic compound—dictate the most appropriate analytical techniques for purity assessment. While several methods could be considered, High-Performance Liquid Chromatography (HPLC) emerges as the superior choice.
The rationale for selecting HPLC is compelling. The compound's structure suggests it is non-volatile, making Gas Chromatography (GC) less suitable without derivatization. Its conjugated ring system implies the presence of a UV chromophore, making it an ideal candidate for HPLC with UV detection.[1] This technique offers high sensitivity, exceptional resolving power to separate the main component from closely related impurities, and precise quantification.[1][5]
Method
Principle
Applicability to Target Molecule
Advantages
Disadvantages
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase.
Excellent. The molecule is expected to be soluble in common organic solvents and possess a UV chromophore.
High resolution, sensitivity, and precision.[1] Well-established for pharmaceutical impurity profiling.[6]
Requires specialized equipment and skilled operators. Mobile phase preparation can be complex.
Gas Chromatography (GC)
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Poor. The compound is likely non-volatile, requiring derivatization, which adds complexity and potential for error.
Excellent for volatile and semi-volatile compounds.
Not suitable for non-volatile or thermally labile compounds.
Titration
Chemical reaction with a standardized reagent to determine concentration.
Limited. Potentially useful for a bulk assay but lacks the specificity to quantify individual impurities.
Simple, inexpensive, and can be highly accurate for assaying the main component.
Not a purity-indicating method; cannot separate or quantify individual impurities.
Quantitative NMR (qNMR)
Integration of NMR signals relative to an internal standard.
Good. Can provide a direct, primary measure of purity without a specific reference standard for the analyte.
Highly specific and accurate. Does not require identical reference material.
Lower sensitivity compared to HPLC. Requires expensive, specialized equipment.
Table 1: A comparative analysis of potential analytical methods for purity determination.
Given its balance of specificity, sensitivity, and widespread adoption in the pharmaceutical industry, HPLC with UV detection is the recommended reference method for the inter-laboratory validation study.[1]
The Reference Method: A Validated HPLC-UV Protocol
Before an inter-laboratory trial can commence, the analytical method must be fully developed and validated within a single laboratory. This initial validation establishes the method's performance characteristics, including specificity, linearity, range, accuracy, and precision (repeatability and intermediate precision).[2][7]
Below is a representative protocol. The causality behind these choices is critical: the mobile phase is selected to achieve optimal separation (resolution) between the main peak and any potential impurities, the wavelength is chosen at the analyte's maximum absorbance for highest sensitivity, and the gradient is designed to elute all compounds of interest within a reasonable timeframe.
Experimental Protocol: HPLC Purity Assay
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
Reagents & Materials:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic Acid (or other suitable modifier)
Reference Standard (1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, >99.5% purity)
Test Samples
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (A common choice for good resolution and efficiency)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 20 minutes (A broad gradient is used initially to elute all potential impurities)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C (To ensure reproducible retention times)
Detection Wavelength: 254 nm (or λmax of the compound)
Injection Volume: 10 µL
Preparation of Solutions:
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve the Reference Standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
Sample Solution (0.5 mg/mL): Prepare test samples in the same manner as the Standard Solution.
System Suitability Test (SST): Before analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%. This is a self-validating step to ensure the chromatographic system is performing correctly on the day of analysis.[8]
A representative workflow for the HPLC purity assay.
Designing the Inter-Laboratory Validation Study
The core of this guide is the inter-laboratory study, designed to assess reproducibility , which is the precision of the method across different laboratories.[2][3] This parameter is evaluated by analyzing identical samples, distributed from a central source, at multiple locations.
Study Design & Rationale
Participating Laboratories: A minimum of three laboratories should participate to provide statistically meaningful data.
Analysts: Each laboratory should use at least two different analysts to incorporate within-laboratory variability (intermediate precision).[2]
Samples: A single, homogeneous batch of the test material (1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide) should be carefully prepared and distributed. Include a sample of known purity and one spiked with low levels of known impurities, if available.
Replicates: Each analyst should perform six replicate preparations of the sample. This number is a standard in the industry to provide a robust measure of precision.[9][10]
Protocol: A single, unambiguous, and detailed analytical protocol (as described in Section 3.0) must be distributed to all participating labs. Adherence is mandatory.
The workflow of an inter-laboratory validation study.
Data Analysis and Acceptance Criteria
Upon completion of the experimental work, all raw data, chromatograms, and calculated results are sent to a central coordinator for statistical analysis. The primary tool for evaluating inter-laboratory data is the Analysis of Variance (ANOVA).[11][12][13] ANOVA is powerful because it can deconstruct the total variation in the results into its component parts:
Repeatability (Intra-assay precision): The variation observed within a single analyst's set of replicates.[2][3]
Intermediate Precision: The variation observed within a single laboratory (between analysts, days, or equipment).[2][11]
Reproducibility: The total variation, which includes the differences between laboratories.[2][3]
This is typically expressed as the Relative Standard Deviation (RSD) for each level of precision.
Representative Data & Statistical Summary
The following tables simulate the kind of results expected from such a study.
Laboratory
Analyst
Mean Purity (%)
Std. Dev.
RSD (%) (Repeatability)
Lab A
1
99.82
0.04
0.04%
Lab A
2
99.79
0.05
0.05%
Lab B
1
99.91
0.06
0.06%
Lab B
2
99.88
0.05
0.05%
Lab C
1
99.75
0.07
0.07%
Lab C
2
99.72
0.06
0.06%
Table 2: Simulated purity results from a 3-lab, 2-analyst study (n=6 replicates per analyst).
The power of ANOVA is in combining this data to calculate the overall method precision.
Precision Parameter
Calculated RSD (%)
Typical Acceptance Criteria
Comment
Repeatability (RSDr)
0.06%
≤ 1.0%
Excellent agreement within a single run.
Intermediate Precision
0.08%
≤ 1.5%
Low variation within a single laboratory.
Reproducibility (RSDR)
0.10%
≤ 2.0%
Pass. The method is highly reproducible across different labs, demonstrating its robustness.
Table 3: Summary of statistical analysis from the simulated data. Acceptance criteria are typical for a late-stage API purity method.
Interpretation: The final RSDR value is the ultimate indicator of the method's transferability. A low RSDR (e.g., ≤ 2.0%) provides high confidence that the analytical method will yield consistent and reliable purity results regardless of where it is performed.[2]
Conclusion
The inter-laboratory validation of a purity assay is a rigorous but essential undertaking. It moves an analytical method from a well-controlled, single-site procedure to a robust, transferable, and standardized tool. By following a structured approach—selecting the optimal technique (HPLC), performing thorough single-lab validation, and executing a well-designed collaborative study—researchers and drug development professionals can establish a purity method for 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide with the highest degree of scientific confidence. The successful validation, underpinned by robust statistical analysis like ANOVA, ensures that the method is truly fit for its intended purpose across the pharmaceutical industry.
References
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Some good validation practices for analytical procedures. A3P. [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America. [Link]
Pillai, K. S. (2025, February 12). ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
Repeatability, intermediate precision and reproducibility. Sisu@UT. [Link]
Basics of laboratory statistics. (2023). Journal of Laboratory and Precision Medicine. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
Trends in inter-laboratory method validation. Eurachem. [Link]
Dong, M. W. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
Statistical Analysis of Interlaboratory Studies. (1971). Clinical Chemistry. [Link]
Tommasone, S. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences. [Link]
ANOVA (Analysis of Variance). Statistics Solutions. [Link]
1,2-benzisothiazol-3(2H)-one – VARIOUS analysis. Analytice. [Link]
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
Biji, N. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. International Pharmaceutical Industry. [Link]
Standard Operating Procedure: Proper Disposal and Handling of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide As drug development scales, the safe management of complex pharmaceutical intermediates becomes a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Proper Disposal and Handling of 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
As drug development scales, the safe management of complex pharmaceutical intermediates becomes a critical operational pillar. 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide (commonly known as 4-methoxysaccharin) is a highly specialized sulfonamide derivative utilized extensively as an intermediate in the synthesis of proteolytic enzyme inhibitors, including elastase and chymase inhibitors[1].
Because this compound contains both sulfur and nitrogen within a heterocyclic framework, its disposal cannot be treated as standard organic waste. Improper destruction can lead to the release of acid rain precursors and toxic atmospheric pollutants. This guide provides researchers and safety officers with a field-proven, self-validating operational plan for the safe handling, spill response, and terminal disposal of 4-methoxysaccharin.
Physicochemical Waste Profiling & Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The presence of the sulfonamide-like moiety dictates our entire approach to thermal destruction.
Table 1: Waste Stream Categorization and Disposal Strategy
Parameter
Value / Characteristic
Causality for Disposal Strategy
Chemical Formula
C₈H₇NO₄S
The high heteroatom content (N, S) requires specialized high-temperature incineration to manage NOx and SOx emissions[2].
Physical State
Solid (Crystalline Powder)
Prone to generating fine dust. Requires wet-wiping or HEPA-filtered vacuuming during spills to prevent respiratory irritation and dust explosions[2].
Liquid waste streams from its synthesis are often multiphasic or high-VOC[1]. Halogenated (MDC) and non-halogenated streams must be strictly segregated.
Thermal Decomposition
> 200°C
Yields highly toxic carbon oxides, nitrogen oxides, and sulfur oxides upon heating[2]. Open burning or standard municipal disposal is strictly prohibited.
Mechanistic Justification for Incineration
According to the National Research Council's guidelines for laboratory waste, organic compounds containing toxic or flammable elements must be routed to specialized treatment facilities[3]. When 4-methoxysaccharin is subjected to thermal oxidation, the benzisothiazole ring ruptures. The sulfur atom is oxidized into sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the nitrogen atom converts into various nitrogen oxides (NOx).
To prevent environmental contamination, the disposal facility must utilize an incinerator equipped with an alkaline scrubber system.
Thermal degradation pathway and required scrubber neutralization for sulfonamides.
Experimental Workflow: Standard Disposal Procedures
Every protocol in your laboratory should be a self-validating system. The following step-by-step methodologies ensure that waste is properly categorized, neutralized, and manifested.
Protocol A: Solid Waste Consolidation
Applicability: Pure powder, contaminated filter papers, weighing boats, and used PPE.
Consolidation: Gather all solid residues inside a certified chemical fume hood to prevent the aerosolization of fine powders.
Primary Containment: Place materials into a 6-mil polyethylene bag. Squeeze out excess air to minimize volume, then seal with a gooseneck tie.
Secondary Containment: Transfer the sealed bag into a rigid, leak-proof hazardous waste drum (e.g., a UN-rated poly drum).
Manifest Labeling (Critical Step): Affix a hazardous waste label. You must explicitly write "Contains Sulfur and Nitrogen Organics" on the manifest.
Causality: This specific nomenclature alerts the commercial disposal firm that the waste cannot be routed to a standard rotary kiln; it must be directed to a facility with an active alkaline scrubber to neutralize the SOx/NOx gases generated during destruction[3].
Applicability: Mother liquors and extraction effluents. 4-methoxysaccharin is frequently synthesized or extracted using dioxane, concentrated HCl, or methylene chloride (MDC)[1].
Phase Separation: If the waste is a biphasic mixture of aqueous acid and organic solvent, use a separatory funnel to separate the layers. Causality: Mixing aqueous and organic waste drastically increases disposal costs and complicates incineration.
Aqueous Neutralization & Validation: If the aqueous layer is highly acidic (e.g., from HCl hydrolysis steps), slowly add 1M NaOH under a fume hood while stirring.
Self-Validation Step: Do not transfer the liquid to the waste carboy until you have verified the pH is between 6.0 and 8.0 using a calibrated pH meter or high-resolution indicator strips.
Solvent Segregation: Route MDC-containing organic layers exclusively to the "Halogenated Organic Waste" carboy. Route dioxane or THF layers to the "Non-Halogenated Organic Waste" carboy.
Headspace Management: Never fill liquid waste carboys beyond 80% capacity. Causality: Volatile solvents like MDC require headspace for vapor expansion to prevent container rupture during ambient temperature fluctuations.
Spill Response & Containment Workflow
In the event of a localized spill, rapid and methodical containment is required to prevent exposure and facility contamination. Fine organic powders like saccharin derivatives present a dual hazard: they are mechanical irritants to the respiratory tract and pose a latent dust explosion risk when dispersed in air[2].
Workflow for 4-methoxysaccharin spill containment and waste routing.
Spill Execution Steps:
Isolate: Evacuate non-essential personnel from the immediate area.
PPE: Don a half-face respirator with P100/Organic Vapor cartridges, chemical splash goggles, and double nitrile gloves.
Containment (Solid): Do not dry-sweep the powder. Lightly moisten the spilled material with water or a compatible solvent to bind the dust[2], then collect it using a non-sparking scoop.
Containment (Liquid): Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.
Decontamination: Wash the spill surface with a mild alkaline detergent to break down residual organic traces, routing the wash water to the aqueous hazardous waste stream.
References
[1] US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors. Google Patents. Available at:
[3] Management of Waste - Prudent Practices in the Laboratory. National Research Council (US); NCBI Bookshelf. Available at:[Link]
[2] Safety Data Sheet Saccharin Sodium (Revision 4). Redox. Available at: [Link]